tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)8(12)4-5-13-9/h4-6H,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXQYZWGQFXPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673082 | |
| Record name | tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868736-42-9 | |
| Record name | tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate, a key intermediate in medicinal chemistry and organic synthesis. The document details the compound's physicochemical properties, a representative synthetic protocol, and its applications in the development of novel therapeutic agents.
Compound Profile
This compound is a pyridine derivative that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a Boc-protected amine, a reactive formyl group, and a chlorinated pyridine core, makes it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs).[2] The carbamate group, in particular, is a significant structural motif in modern drug discovery, known for its chemical stability and ability to modulate the pharmacokinetic properties of molecules.[3]
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 256.69 g/mol | [4] |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [4][5] |
| CAS Number | 868736-42-9 | [5][6] |
| IUPAC Name | tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate | [5] |
| Physical Form | Solid | |
| SMILES | CC(C)(C)OC(=O)Nc1nccc(Cl)c1C=O | |
| InChI Key | QWVXQYZWGQFXPU-UHFFFAOYSA-N |
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical and pharmaceutical research:
-
Pharmaceutical Development: It is a key intermediate for synthesizing a variety of pharmaceutical compounds, particularly those aimed at treating neurological disorders.[1] The pyridine ring is a common pharmacophore, and the formyl group provides a reactive site for further molecular elaboration.[7]
-
Agrochemical Chemistry: It serves as a building block for creating new pesticides and herbicides, contributing to the development of more effective and environmentally safer crop protection agents.[1][8]
-
Medicinal Chemistry: The compound is utilized in research focused on enzyme inhibitors and receptor ligands.[2] The carbamate functional group is known to participate in drug-target interactions and can enhance the biological activity of parent molecules.[3]
-
Material Science: The reactive functional groups on the molecule allow for its use in the synthesis of specialty chemicals and advanced materials like polymers and coatings.[1][8]
Experimental Protocols: Synthesis
The following is a representative protocol for the synthesis of this compound. This procedure is based on established methods for the Boc-protection of aminopyridines.
Objective: To synthesize this compound from 2-amino-4-chloro-3-formylpyridine.
Materials:
-
2-amino-4-chloropyridine-3-carbaldehyde
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-amino-4-chloropyridine-3-carbaldehyde (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Reagent Addition: Dissolve Di-tert-butyl dicarbonate (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Visualized Synthesis Workflow
The following diagram illustrates the general synthesis pathway described in the experimental protocol.
Caption: Synthetic pathway for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate|RUO [benchchem.com]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-chloro-4-(tert-butyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 5. tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate [allbiopharm.com]
- 6. This compound | 868736-42-9 [chemicalbook.com]
- 7. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]
- 8. Buy tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate [smolecule.com]
An In-depth Technical Guide on tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of tert-butyl (4-chloro-3-formylpyridin-2-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for this specific compound, information from closely related structural analogs is included to provide a broader context.
Core Chemical Properties
This compound is a substituted pyridine derivative. Its structure incorporates a reactive aldehyde group, a chlorine atom, and a tert-butoxycarbonyl (Boc) protecting group on the amine. These features make it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound and a Structural Isomer.
| Property | This compound | N-[2-Chloro-3-formyl-4-pyridinyl]carbamic acid tert-butyl ester (Isomer) |
| CAS Number | 868736-42-9[1][2] | 893423-62-6 |
| Molecular Formula | C₁₁H₁₃ClN₂O₃[3] | C₁₁H₁₃ClN₂O₃ |
| Molecular Weight | 256.69 g/mol [3] | 256.686 g/mol |
| Appearance | White or almost colorless solid[4] | White solid |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 332.332 °C at 760 mmHg |
| Density | Data not available | 1.314 g/cm³ |
Synthesis and Experimental Protocols
A plausible synthetic approach for the target molecule would involve the reaction of 2-amino-4-chloro-3-formylpyridine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like tert-butanol.
General Experimental Protocol (based on the synthesis of a similar compound):
-
To a solution of the corresponding 2-aminopyridine derivative in a suitable solvent (e.g., tert-butanol or dichloromethane), add di-tert-butyl dicarbonate.
-
The reaction mixture is stirred at room temperature for a specified period, typically several hours to days, to ensure complete reaction.
-
The solvent is removed under reduced pressure (in vacuo).
-
The resulting residue is then purified, commonly by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography, to yield the pure carbamate product.
The following diagram illustrates a generalized workflow for the synthesis and purification of Boc-protected aminopyridines.
Caption: Generalized workflow for the synthesis of the target compound.
Spectroscopic Data
Specific experimental spectral data (¹H NMR, ¹³C NMR, FT-IR) for this compound are not available in the reviewed literature. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
Expected ¹H NMR Spectral Data:
-
~1.5 ppm (singlet, 9H): Protons of the tert-butyl group.
-
Aromatic region (7.0-8.5 ppm): Signals corresponding to the protons on the pyridine ring.
-
~9.5-10.5 ppm (singlet, 1H): Aldehyde proton.
-
Broad singlet (variable): NH proton of the carbamate.
Expected ¹³C NMR Spectral Data:
-
~28 ppm: Methyl carbons of the tert-butyl group.
-
~80 ppm: Quaternary carbon of the tert-butyl group.
-
~150-160 ppm: Carbonyl carbon of the carbamate.
-
Aromatic region (110-160 ppm): Carbons of the pyridine ring.
-
~190 ppm: Aldehyde carbonyl carbon.
Expected FT-IR Spectral Data:
-
~3300 cm⁻¹: N-H stretching of the carbamate.
-
~2980 cm⁻¹: C-H stretching of the tert-butyl group.
-
~1700-1730 cm⁻¹: C=O stretching of the carbamate.
-
~1680-1700 cm⁻¹: C=O stretching of the aldehyde.
-
~1550-1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.
Reactivity and Potential Applications
The chemical structure of this compound suggests its utility as a versatile intermediate in organic synthesis. The aldehyde group can participate in various reactions such as nucleophilic additions, Wittig reactions, and reductive aminations. The Boc-protected amine can be deprotected under acidic conditions to liberate the free amine for further functionalization. The chlorine atom on the pyridine ring can also be a site for nucleophilic substitution or cross-coupling reactions.
Given its functionalities, this compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery and development. Similar substituted pyridines are known to be key intermediates in the synthesis of various biologically active compounds, including kinase inhibitors.
The following diagram illustrates the logical relationship between the compound's structural features and its potential applications.
Caption: Relationship between structure and potential applications.
Signaling Pathways
There is no specific information in the surveyed literature that directly links this compound to the modulation of any particular signaling pathways. However, as a potential intermediate in the synthesis of kinase inhibitors, its derivatives could be designed to target various signaling cascades implicated in diseases such as cancer and inflammation. Further research would be required to explore such possibilities.
References
- 1. This compound | 868736-42-9 [chemicalbook.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate, CasNo.868736-42-9 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]
Unraveling the Role of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate: A Keystone Intermediate in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate is a heterocyclic organic compound that has garnered significant attention not for its direct biological activity, but as a crucial and versatile intermediate in the synthesis of complex, biologically active molecules. Its strategic placement of functional groups—a Boc-protected amine, a reactive formyl group, and a chloro substituent on a pyridine core—makes it a valuable building block in medicinal chemistry. This technical guide elucidates the compound's primary role as a synthetic precursor, detailing its chemical reactivity and its application in the construction of molecules with therapeutic potential. While direct mechanism of action data for the title compound is not available in current literature, this document will explore the mechanisms of action of notable compounds derived from it, providing a comprehensive overview of its importance in drug discovery and development.
Chemical Profile and Synthetic Utility
This compound, with the molecular formula C₁₁H₁₃ClN₂O₃, serves as a foundational scaffold for the elaboration of more complex chemical entities.[1][2] The presence of orthogonal functional groups allows for selective chemical transformations, a highly desirable characteristic in multi-step organic synthesis.
The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality at the 2-position is stable under a range of reaction conditions but can be readily removed with acid, enabling subsequent modifications at this site. The formyl (aldehyde) group at the 3-position is a versatile handle for a variety of chemical reactions, including:
-
Reductive Amination: To introduce diverse amine-containing substituents.
-
Wittig Reaction: For the formation of carbon-carbon double bonds.
-
Oxidation: To form a carboxylic acid.
-
Reduction: To yield a primary alcohol.
The chloro substituent at the 4-position can participate in nucleophilic substitution reactions, further expanding the possibilities for molecular diversification.
Synthetic Pathways and Key Reactions
The utility of this compound as a synthetic intermediate is best illustrated through its role in the construction of complex molecular architectures. The following diagram outlines a generalized synthetic workflow leveraging this compound.
Application in the Synthesis of Bioactive Molecules
While the mechanism of action of this compound itself is not documented, its derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors and central nervous system (CNS) active compounds. The 2-aminopyridine scaffold, readily accessible from this intermediate, is a known pharmacophore that can interact with various biological targets.
Kinase Inhibitors
Many kinase inhibitors feature a substituted 2-aminopyridine core, which can form key hydrogen bonding interactions within the ATP-binding pocket of kinases. The versatility of this compound allows for the systematic modification of substituents on the pyridine ring to optimize potency, selectivity, and pharmacokinetic properties.
The following diagram illustrates a hypothetical signaling pathway inhibited by a kinase inhibitor derived from the title compound.
Experimental Protocols
As there are no published studies on the direct biological activity of this compound, this section provides a representative experimental protocol for a key synthetic transformation utilizing this intermediate.
Representative Protocol: Reductive Amination
Objective: To synthesize a substituted amine derivative from this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the amine and a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted amine derivative.
Quantitative Data
No quantitative data regarding the biological activity (e.g., IC₅₀, Kᵢ) of this compound is available in the public domain. The table below summarizes its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [1] |
| Molecular Weight | 256.69 g/mol | [2] |
| Appearance | White or almost colorless solid | [3] |
| CAS Number | 868736-42-9 | [1] |
| Purity (Typical) | ≥95% | [1] |
Conclusion
This compound is a quintessential example of a molecule whose value lies in its potential to create other molecules. While it does not possess known direct biological activity, its role as a versatile and strategically functionalized building block is indispensable in the field of medicinal chemistry. Its application in the synthesis of kinase inhibitors and other therapeutic agents underscores its importance in the drug discovery pipeline. Future research leveraging this intermediate may lead to the development of novel therapeutics for a wide range of diseases. Researchers and drug development professionals should view this compound as a key starting material for the exploration of new chemical space in the pursuit of innovative medicines.
References
- 1. tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate [allbiopharm.com]
- 2. tert-ブチル 4-クロロ-3-ホルミルピリジン-2-イルカルバマート AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate, CasNo.868736-42-9 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]
Technical Guide: Solubility of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides an in-depth overview of the solubility characteristics of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. A thorough understanding of its solubility in various solvents is critical for optimizing reaction conditions, purification processes, and formulation development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines predictive solubility assessments based on its structural features, presents available data for the parent compound tert-butyl carbamate as a surrogate, and provides detailed, standardized experimental protocols for the precise determination of its solubility.
The molecular structure of this compound, with its combination of a lipophilic tert-butyl group, a polar carbamate moiety, and a substituted pyridine ring, suggests a varied solubility profile in organic solvents. This guide offers the necessary methodologies for researchers to generate empirical data tailored to their specific experimental needs.
Predicted and Representative Solubility Data
For the target compound, a qualitative prediction of solubility in common laboratory solvents is provided below. It is strongly recommended that researchers experimentally determine the quantitative solubility for their specific applications using the protocols outlined in this guide.
Table 1: Predicted and Representative Quantitative Solubility Data
| Solvent | Chemical Formula | Predicted Solubility of this compound | Representative Solubility of tert-Butyl carbamate |
| Dichloromethane (DCM) | CH₂Cl₂ | High | Soluble[1][2] |
| Chloroform | CHCl₃ | High | Soluble[1][2] |
| Methanol | CH₃OH | Moderate to High | Soluble[1][2] |
| Ethanol | C₂H₅OH | Moderate | Soluble[1][2] |
| Tetrahydrofuran (THF) | C₄H₈O | High | To be determined |
| Acetonitrile | C₂H₃N | Moderate | To be determined |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | To be determined |
| Water | H₂O | Low | Slightly Soluble[1][2] |
| Hexane | C₆H₁₄ | Low | To be determined |
| Petroleum Ether | N/A | Low | Slightly Soluble[1][2] |
Experimental Protocols for Solubility Determination
The following sections detail standardized methods for the experimental determination of both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the equilibrium concentration of a compound in a solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.[3]
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
-
Analytical balance
Procedure:
-
Preparation: Accurately weigh an excess amount of solid this compound into a glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[4][5][6]
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer. This method is faster but may not represent true thermodynamic equilibrium.
Materials:
-
This compound (dissolved in DMSO, e.g., 10 mM stock)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microtiter plates
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer) or HPLC system
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO.
-
Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells. The final DMSO concentration should typically be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake it at a constant temperature for a defined period (e.g., 1-2 hours).
-
Analysis (Nephelometry): Measure the light scattering of the solution in each well using a nephelometer. An increase in light scattering indicates the precipitation of the compound. The concentration at which precipitation is observed is the kinetic solubility.[7][8]
-
Analysis (UV-Vis or HPLC): Alternatively, after incubation, filter the solutions using a filter plate. Quantify the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader or by HPLC, referencing a calibration curve.[4][8]
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the described solubility determination protocols.
Caption: Thermodynamic Solubility Workflow.
Caption: Kinetic Solubility Workflow.
Conclusion
This technical guide has provided a framework for understanding and determining the solubility of this compound. While direct quantitative data is sparse, the provided protocols for thermodynamic and kinetic solubility measurements offer robust methods for generating the necessary data in a laboratory setting. Accurate solubility data is indispensable for the successful application of this compound in research and development, ensuring reproducibility and scalability of chemical processes. Researchers are encouraged to utilize these methodologies to build a comprehensive solubility profile of this important chemical intermediate.
References
- 1. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]
- 2. tert-Butyl carbamate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. evotec.com [evotec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
In-Depth Technical Guide: Stability and Storage of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative stability studies in publicly accessible literature, this guide synthesizes information from safety data sheets (SDS), general chemical principles, and regulatory guidelines to provide best practices for handling and storage.
Chemical Properties and Structure
-
IUPAC Name: tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate
-
Molecular Formula: C₁₁H₁₃ClN₂O₃
-
Molecular Weight: 256.69 g/mol
-
Appearance: Solid, often described as off-white or white.
The structure of this compound includes a pyridine ring, a tert-butoxycarbonyl (Boc) protecting group, a chloro substituent, and a formyl (aldehyde) group. The stability of the compound is influenced by the chemical reactivity of these functional groups.
Stability Profile
The compound is generally considered stable when stored under recommended conditions. However, its stability can be compromised by exposure to certain environmental factors.
Qualitative Stability Assessment
The following table summarizes the known and inferred stability characteristics of this compound.
| Parameter | Stability Assessment |
| Thermal Stability | Stable at recommended storage temperatures. Thermal decomposition at elevated temperatures can release hazardous gases. |
| Light Sensitivity | May be sensitive to light. It is advisable to protect the compound from direct light exposure to prevent potential degradation. |
| Moisture/Humidity | Moisture should be avoided. The presence of water could potentially lead to hydrolysis of the carbamate or other reactions. |
| pH Sensitivity | The Boc protecting group is known to be labile under acidic conditions. Therefore, contact with strong acids should be avoided to prevent deprotection. |
| Oxidative Stability | Susceptible to oxidation, particularly at the aldehyde group. Contact with strong oxidizing agents should be avoided. |
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and purity of this compound.
Storage Conditions
| Condition | Recommendation |
| Temperature | Store in a cool, dry place. While specific temperature ranges are not consistently provided, refrigerated storage (e.g., 2-8 °C) is a common practice for similar compounds to minimize degradation. |
| Atmosphere | Store in a well-ventilated area. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and reaction with atmospheric moisture. |
| Container | Keep in a tightly closed container to prevent exposure to moisture and air. Opaque or amber containers are recommended to protect from light. |
| Incompatible Materials | Avoid storage with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. |
Handling Procedures
-
Handle in accordance with good industrial hygiene and safety practices.
-
Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Avoid dust formation during handling.
-
Wash hands thoroughly after handling.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the functional groups present.
Caption: Potential Degradation Pathways.
-
Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions, which would yield 2-amino-4-chloro-3-formylpyridine, isobutylene, and carbon dioxide.
-
Oxidation: The aldehyde (formyl) group can be oxidized to a carboxylic acid, forming tert-butyl (4-chloro-2-carboxypyridin-3-yl)carbamate.
-
Hydrolysis: Although less common for carbamates than esters, hydrolysis could occur under certain conditions, leading to various degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, could induce degradation through various pathways, the products of which are not readily predictable without experimental data.
Experimental Protocols for Stability Assessment
For researchers needing to generate quantitative stability data, the following experimental outlines, based on standard pharmaceutical guidelines such as the ICH Q1B for photostability testing, can be adapted.
Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile, methanol, water).
-
Stress Conditions:
-
Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photolytic: Expose the solid compound and its solution to a light source capable of emitting a standardized UV-Vis spectrum, as specified in ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp). A dark control sample should be stored under the same conditions but protected from light.
-
-
Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.
Literature Review: tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate is a substituted pyridine derivative with potential applications as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a reactive formyl group, a chloro substituent, and a Boc-protected amine on a pyridine scaffold, offering multiple points for chemical modification. This technical guide aims to provide a comprehensive review of the available scientific literature concerning this compound. However, a thorough search of scientific databases and patent literature reveals a significant lack of detailed published information specifically for this compound. While commercial suppliers list the compound, indicating its synthesis is achievable, detailed experimental protocols, quantitative data, and specific applications remain largely undocumented in peer-reviewed journals or patents.
This guide will therefore summarize the available physical and chemical property data, and infer potential synthetic and reactive pathways based on the well-established chemistry of its constituent functional groups.
Chemical Properties and Data
| Property | Value | Source |
| CAS Number | 868736-42-9 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [3][4] |
| Molecular Weight | 256.69 g/mol | [4] |
| Boiling Point | 324.3±42.0°C at 760 mmHg | [5] |
| Physical State | Solid | [4] |
| Storage Conditions | 2-8°C, store under inert gas | [5] |
Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be located in the scientific literature. However, based on general principles of organic chemistry, a plausible synthetic route can be proposed. The synthesis would likely involve the protection of an amino group on a pre-functionalized pyridine ring.
A potential, though unverified, synthetic workflow is outlined below. This is a hypothetical pathway and would require experimental validation.
Caption: Hypothetical synthesis workflow for the target compound.
Potential Applications and Reactivity
The chemical structure of this compound suggests its utility as an intermediate in the synthesis of more complex molecules.
-
The Formyl Group: The aldehyde functionality is a versatile handle for various chemical transformations, including:
-
Reductive amination to introduce new amine-containing substituents.
-
Wittig reactions to form alkenes.
-
Aldol and other condensation reactions to build larger carbon skeletons.
-
-
The Chloro Group: The chlorine atom on the pyridine ring can potentially undergo nucleophilic aromatic substitution, allowing for the introduction of a wide range of nucleophiles.
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the free amine, which can then be further functionalized.
Due to the lack of specific literature, no signaling pathways involving this compound can be diagrammed. The logical relationship for its use would be as a versatile building block in a multi-step organic synthesis.
Caption: Logical workflow for the use of the target compound.
Conclusion
This compound is a chemical entity with significant potential as a synthetic intermediate. However, the current body of scientific literature available in the public domain is remarkably sparse concerning this specific molecule. While its physical properties are documented by commercial suppliers, there is a clear absence of detailed experimental protocols, quantitative data from synthesis and characterization, and specific applications in areas such as drug development or materials science. The synthetic and reaction pathways discussed in this guide are therefore based on established chemical principles rather than on direct literature precedent for this compound. Further research and publication are necessary to fully elucidate the synthetic utility and potential applications of this compound.
References
- 1. rsc.org [rsc.org]
- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 3. US4272441A - Preparation of carbamates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. manchesterorganics.com [manchesterorganics.com]
The Pivotal Role of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic design and synthesis of novel therapeutic agents rely on the availability of versatile chemical building blocks. Among these, tert-butyl (4-chloro-3-formylpyridin-2-yl)carbamate has emerged as a critical intermediate, particularly in the development of targeted therapies such as kinase inhibitors. Its unique trifunctionalized pyridine core, featuring a Boc-protected amine, a reactive formyl group, and a chloro substituent, offers a powerful scaffold for constructing complex molecular architectures with significant biological activity. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this key intermediate, supported by detailed experimental protocols and quantitative biological data, to empower researchers in their pursuit of next-generation therapeutics.
Synthesis of a Key Intermediate
The preparation of this compound is a crucial first step for its utilization in medicinal chemistry. A common and effective method involves the directed ortho-metalation of a Boc-protected 2-amino-4-chloropyridine, followed by formylation.
Experimental Protocol: Synthesis of this compound[1][2]
Step 1: Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate
To a solution of 4-chloropyridin-2-amine (3.0 g, 23.3 mmol) in dichloromethane (DCM, 100 mL), di-tert-butyl dicarbonate (5.6 g, 25.7 mmol) is added, followed by the slow addition of 4-(dimethylamino)pyridine (DMAP) (0.57 g, 4.66 mmol). The reaction mixture is stirred, and after vigorous bubbling ceases (approximately 1 hour), the solution is concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) to yield tert-butyl (4-chloropyridin-2-yl)carbamate as a white solid.
Step 2: Synthesis of this compound
A solution of tert-butyl (4-chloropyridin-2-yl)carbamate (1.8 g, 7.87 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) is cooled to -60°C under an inert atmosphere. n-Butyllithium (2.5 M solution in hexanes, 7.4 mL, 18.50 mmol) is then added dropwise, and the resulting solution is stirred at -60°C for 1 hour. Subsequently, anhydrous N,N-dimethylformamide (DMF) is added dropwise, and the reaction is allowed to proceed. Upon completion, the reaction is quenched, and the product is extracted and purified to afford this compound.
Application in the Synthesis of PRMT5 Inhibitors
A significant application of this compound is in the synthesis of potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitors. PRMT5 is a key enzyme in epigenetic regulation and is a validated target in oncology, particularly for cancers with MTAP deletion. The formyl group of the carbamate intermediate is ideally suited for coupling with an appropriate amine via reductive amination to construct the core of the inhibitor.
Experimental Protocol: Reductive Amination in the Synthesis of a PRMT5 Inhibitor Precursor[2]
A solution of this compound and a suitable aniline derivative in a solvent such as dichloromethane or dichloroethane is treated with a reducing agent, for instance, sodium triacetoxyborohydride. The reaction proceeds at room temperature to yield the corresponding secondary amine, which is a key intermediate in the synthesis of the final PRMT5 inhibitor.
Biological Activity of a Derived PRMT5 Inhibitor
The utility of this compound as a building block is underscored by the high potency and selectivity of the final therapeutic agents. TNG462, a PRMT5 inhibitor synthesized using this intermediate, demonstrates significant efficacy in preclinical models.[1]
| Compound | Target | Assay | IC50 (nM) | Cell Line | GI50 (nM) | Selectivity (MTAP-null vs WT) |
| TNG462 | PRMT5 | In-cell Western | - | HAP1 MTAP-null | 53 | 50-fold |
| TNG908 | PRMT5 | In-cell Western | - | HAP1 MTAP-null | 82 | 43-fold |
| Analog 2 | PRMT5 | In-cell Western | - | HAP1 MTAP-null | 62 | 62-fold |
| Analog 3 | PRMT5 | In-cell Western | - | HAP1 MTAP-null | 53 | 50-fold |
| Analog 4 | PRMT5 | In-cell Western | - | HAP1 MTAP-null | 410 | - |
| Analog 5 | PRMT5 | In-cell Western | - | HAP1 MTAP-null | 1100 | - |
| Analog 7 | PRMT5 | In-cell Western | - | HAP1 MTAP-null | 5500 | - |
| Analog 8 | PRMT5 | In-cell Western | - | HAP1 MTAP-null | 1800 | - |
Data extracted from "Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion"[1]
The PRMT5 Signaling Pathway in Cancer
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a vital role in the regulation of gene expression, RNA splicing, and DNA damage repair. In cancers with MTAP deletion, the accumulation of the metabolite MTA makes the cancer cells more dependent on PRMT5 activity for survival. Inhibition of PRMT5 in these contexts leads to cell cycle arrest and apoptosis.
This compound is a high-value, versatile building block that has proven its utility in the synthesis of complex and potent therapeutic agents. Its strategic combination of functional groups allows for a range of chemical transformations, making it an indispensable tool for medicinal chemists. The successful development of highly selective PRMT5 inhibitors, such as TNG462, highlights the significant potential of this intermediate in addressing challenging disease targets. As the demand for targeted therapies continues to grow, the importance of such well-designed chemical scaffolds in the drug discovery and development pipeline cannot be overstated.
References
Methodological & Application
Synthesis of Substituted Pyridines: Application Notes for tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-butyl (4-chloro-3-formylpyridin-2-yl)carbamate as a versatile building block in the synthesis of substituted pyridines. This key intermediate is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities at the 4-position of the pyridine ring. The protocols outlined herein are based on established methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Introduction
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and materials science due to their prevalence in a vast array of biologically active compounds and functional materials. This compound serves as a strategic starting material, featuring a handle for cross-coupling (the chloro group), a formyl group for further derivatization, and a Boc-protected amine. This combination of functional groups allows for sequential and regioselective modifications, making it a valuable tool for the synthesis of complex pyridine derivatives.
Synthesis of this compound
The starting material can be synthesized from tert-butyl (4-chloropyridin-2-yl)carbamate through a directed ortho-metalation and formylation reaction.
Experimental Protocol:
To a solution of tert-butyl (4-chloropyridin-2-yl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added n-butyllithium (n-BuLi) (2.2 eq) dropwise, maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for 30-60 minutes. Anhydrous N,N-dimethylformamide (DMF) (5.0 eq) is then added dropwise, and the reaction mixture is stirred for an additional 1-2 hours at -78 °C before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 4-position of this compound is susceptible to displacement via various palladium-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction enables the coupling of the pyridine core with a variety of aryl or vinyl boronic acids or their esters.
In an oven-dried Schlenk flask, this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq) are combined. The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times. A degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added via syringe. The reaction mixture is then heated to 80-100 °C and stirred vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-24 hours). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 110 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME | 90 | 78 |
| 4 | 4-Vinylphenylboronic acid | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | K₃PO₄ | Toluene | 100 | 88 |
Note: The yields presented are representative for Suzuki-Miyaura couplings of similar chloropyridine substrates and may vary for the specific reaction with this compound.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 4-position.
In a glovebox or under a stream of inert gas, a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.08 eq), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq) are added to an oven-dried Schlenk tube. This compound (1.0 eq) and the desired amine (1.2 eq) are then added, followed by an anhydrous, degassed solvent such as toluene or 1,4-dioxane. The tube is sealed and heated to 90-110 °C with vigorous stirring until the reaction is complete (monitored by TLC or LC-MS, typically 16-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and quenched with water. The aqueous layer is extracted, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Josiphos (3) | NaOtBu | Toluene | 100 | 89 |
| 4 | N-Methylaniline | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 75 |
Note: The yields presented are representative for Buchwald-Hartwig aminations of similar chloropyridine substrates and may vary for the specific reaction with this compound.
Sonogashira Coupling for C-C (alkynyl) Bond Formation
The Sonogashira coupling provides a direct route to 4-alkynyl substituted pyridines by reacting with terminal alkynes.
To a Schlenk flask are added this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) co-catalyst like CuI (0.05 eq). The flask is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, Et₃N, 2.0 eq) are added. The terminal alkyne (1.2 eq) is then added via syringe, and the mixture is stirred at room temperature or heated to 50-70 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with a saturated aqueous solution of ammonium chloride and then brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 70 | 88 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | DIPA | THF | 60 | 91 |
| 3 | 1-Heptyne | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N/DMF | 80 | 85 | |
| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 90 | 79 |
Note: The yields presented are representative for Sonogashira couplings of similar chloropyridine substrates and may vary for the specific reaction with this compound.
General Experimental Workflow
The following diagram illustrates a general workflow for the palladium-catalyzed cross-coupling reactions described above.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of diverse substituted pyridines. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer robust starting points for the elaboration of this scaffold, enabling the generation of novel compounds for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
Application Notes and Protocols: Reductive Amination of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate is a versatile bifunctional building block crucial in medicinal chemistry and drug discovery. Its structure incorporates a Boc-protected amine and a reactive aldehyde on a chloropyridine scaffold, making it an ideal starting material for the synthesis of diverse libraries of substituted 2-aminopyridine derivatives. The formyl group is particularly amenable to transformations such as reductive amination, which allows for the introduction of a wide range of substituents at this position. This application note provides a detailed protocol for the reductive amination of this compound with primary amines.
Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an imine intermediate from an aldehyde or ketone and an amine, followed by in-situ reduction to the corresponding amine.[1][2] This one-pot reaction is highly valued for its efficiency and broad applicability in constructing carbon-nitrogen bonds.[3]
Reaction Scheme
The general scheme for the reductive amination of this compound involves the reaction of the aldehyde with a primary amine in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride, to yield the corresponding secondary amine.
Caption: General reaction scheme for the reductive amination.
Experimental Protocol
This protocol describes a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride as the reducing agent.[4]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen supply for inert atmosphere
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE).
-
Add the primary amine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted tert-butyl (4-chloro-3-(aminomethyl)pyridin-2-yl)carbamate.
Data Presentation
| Product | Yield | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| tert-Butyl benzylcarbamate | 98% | 7.34-7.24 (m, 5H), 4.90 (bs, 1H), 4.31 (s, 2H), 1.46 (s, 9H) | 155.90, 146.74, 138.90, 128.58, 127.47, 127.30, 79.45, 44.66, 28.40 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the reductive amination protocol described above.
Caption: Reductive Amination Experimental Workflow.
Conclusion
This application note provides a comprehensive and detailed protocol for the reductive amination of this compound. This versatile reaction enables the synthesis of a wide array of N-substituted 2-aminopyridine derivatives, which are valuable intermediates in drug discovery and development. The provided workflow and representative data serve as a valuable resource for researchers in the pharmaceutical and chemical sciences.
References
Application Notes and Protocols for the Boc Deprotection of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl (4-chloro-3-formylpyridin-2-yl)carbamate. The protocols outlined below are based on established methods for Boc deprotection, with special considerations for the substituted pyridine core.
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1] The selection of the appropriate deprotection method is crucial to ensure high yield and purity of the final product, 2-amino-4-chloro-3-formylpyridine, while preserving the integrity of the formyl and chloro substituents.
Comparative Summary of Common Boc Deprotection Methods
The choice between different acidic reagents is a critical parameter in the successful deprotection of the Boc group. The following table summarizes the key features of the two most common reagents, trifluoroacetic acid (TFA) and hydrochloric acid (HCl), to assist in selecting the optimal conditions.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in Dichloromethane (DCM) or neat | 4M in 1,4-Dioxane or other organic solvents (e.g., Methanol, Ethyl Acetate) |
| Reaction Time | Generally rapid, ranging from 30 minutes to a few hours at room temperature.[2] | Can be very fast (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[2] |
| Yield | Typically high to quantitative.[2] | Typically high to quantitative.[2] |
| Product Form | The resulting trifluoroacetate salt can sometimes be an oil, which may complicate purification.[2] | The resulting hydrochloride salt is often a crystalline solid, which can facilitate purification by filtration.[2] |
| Selectivity | Can be less selective and may affect other acid-sensitive functional groups. | Generally offers good selectivity, though prolonged reaction times or high temperatures should be avoided. |
| Work-up | Typically requires neutralization with a base (e.g., saturated NaHCO₃ solution) and extraction. | Often, the product precipitates as the hydrochloride salt and can be isolated by filtration. |
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are presented below. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. A typical concentration range is 20–50% (v/v) of TFA in DCM.[2] For substrates that may be sensitive to strong acid, it is advisable to start with a lower concentration of TFA.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. Monitor the reaction for the disappearance of the starting material.
-
Work-up: a. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. b. Dissolve the residue in an organic solvent such as ethyl acetate or DCM. c. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any residual acid. Caution: Carbon dioxide evolution may cause pressure build-up. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-chloro-3-formylpyridine.
-
Purification: The crude product can be purified further by column chromatography on silica gel or by crystallization if necessary.
Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.[2]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, add the this compound.
-
Acid Addition: Add the 4M solution of HCl in 1,4-dioxane.[3] The substrate can be either dissolved or suspended in the acidic solution.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[3] Monitor the reaction until the starting material is consumed. The product will likely precipitate as the hydrochloride salt.
-
Isolation: a. Upon completion of the reaction, collect the precipitated solid by filtration. b. Wash the solid with a cold solvent such as diethyl ether to remove any non-polar impurities.[3] c. Dry the collected solid under vacuum to obtain the 2-amino-4-chloro-3-formylpyridine hydrochloride salt.
-
Neutralization (Optional): If the free amine is required, the hydrochloride salt can be neutralized by dissolving it in a suitable solvent and treating it with a base (e.g., saturated aqueous NaHCO₃ or triethylamine) followed by extraction.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Boc deprotection of this compound.
Caption: Boc Deprotection Workflow.
Mechanism of Acid-Catalyzed Boc Deprotection
The diagram below outlines the generally accepted mechanism for the acid-catalyzed removal of a Boc protecting group.
Caption: Acid-Catalyzed Boc Deprotection Mechanism.
References
Application Notes and Protocols: tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate in material science, leveraging its unique chemical structure. The presence of a protected amine (Boc-carbamate), a reactive aldehyde (formyl group), and a halogenated pyridine core makes this compound a versatile building block for the synthesis of novel polymers and functional materials. While direct applications in material science are not extensively documented, its functional groups suggest significant potential in the development of high-performance polymers and specialty coatings.
Application: Synthesis of Novel Polyamides with Pyridine Moieties
The bifunctional nature of the title compound, after deprotection of the amine, allows for its use as a monomer in polycondensation reactions. The resulting polyamides incorporating a chlorinated pyridine ring are expected to exhibit enhanced thermal stability and specific solubility characteristics.
Experimental Protocol: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide by reacting the deprotected form of this compound with a diacid chloride.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc)
-
Lithium chloride (LiCl)
-
Pyridine (as an acid scavenger)
-
Methanol
-
Deionized water
Procedure:
Step 1: Deprotection of the Amine Group
-
Dissolve this compound (1 eq.) in a minimal amount of dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) (5 eq.) to the solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product, 2-amino-4-chloro-3-formylpyridine, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected diamine.
Step 2: Polyamide Synthesis
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the synthesized 2-amino-4-chloro-3-formylpyridine (1 eq.) in anhydrous N,N-Dimethylacetamide (DMAc) containing 5% (w/v) lithium chloride.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2 eq.) to the solution to act as an acid scavenger.
-
Slowly add a solution of terephthaloyl chloride (1 eq.) in anhydrous DMAc to the stirred diamine solution.
-
Maintain the reaction temperature at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.
-
Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
Dry the polyamide product in a vacuum oven at 80 °C for 24 hours.
Hypothetical Data Presentation
The following table summarizes the expected properties of the synthesized polyamide based on literature for analogous pyridine-containing polyamides.
| Property | Expected Value |
| Inherent Viscosity (dL/g) | 0.8 - 1.2 |
| Weight-Average Molecular Weight (Mw) | 50,000 - 80,000 g/mol |
| Glass Transition Temperature (Tg) | 250 - 300 °C |
| 10% Weight Loss Temperature (T10) | > 400 °C |
| Solubility | Soluble in DMAc, NMP, DMSO |
Note: This data is illustrative and based on typical values for aromatic polyamides containing heterocyclic moieties.
Visualization of the Synthetic Pathway
Step-by-step synthesis of a novel compound using tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
Application Notes and Protocols for the Synthesis of a Novel Pyrimido[4,5-b]pyridine Derivative
Abstract
This document provides a detailed protocol for the synthesis of a novel pyrimido[4,5-b]pyridine derivative, tert-butyl (2,4-diamino-7-chloropyrimido[4,5-b]pyridin-8-yl)carbamate, starting from tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate. Pyridine and pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1][2][3] This protocol outlines a one-pot, three-component reaction that is efficient and provides a straightforward route to a novel heterocyclic system with potential applications in drug discovery.
Introduction
Fused heterocyclic systems, particularly those containing pyridine and pyrimidine rings, are key pharmacophores in many therapeutic agents.[1][2] The synthesis of functionalized pyridines and pyrimido[4,5-b]quinolines has been an area of active research, with applications in developing anticancer, anti-inflammatory, and antimicrobial agents.[1] Multicomponent reactions are a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step, which is both time and resource-efficient.[3]
This protocol details the synthesis of a novel tert-butyl (2,4-diamino-7-chloropyrimido[4,5-b]pyridin-8-yl)carbamate via a Knoevenagel condensation of this compound with malononitrile, followed by a cyclization reaction with guanidine hydrochloride. This approach provides a versatile and efficient method for the generation of novel molecular scaffolds for further investigation in drug development programs.
Experimental Protocols
Synthesis of tert-Butyl (2,4-diamino-7-chloropyrimido[4,5-b]pyridin-8-yl)carbamate
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 868736-42-9 | 256.69 |
| Malononitrile | 109-77-3 | 66.06 |
| Guanidine Hydrochloride | 50-01-1 | 95.53 |
| Sodium Ethoxide | 141-52-6 | 68.05 |
| Anhydrous Ethanol | 64-17-5 | 46.07 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Hexane | 110-54-3 | 86.18 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Methanol (MeOH) | 67-56-1 | 32.04 |
Reaction Scheme:
A one-pot, three-component reaction is employed for the synthesis.[3]
-
Step 1: Knoevenagel Condensation. The formyl group of the starting material undergoes a Knoevenagel condensation with malononitrile.[4]
-
Step 2: Michael Addition and Cyclization. Guanidine adds to the intermediate from Step 1 via a Michael addition, followed by an intramolecular cyclization to form the pyrimido[4,5-b]pyridine ring system.
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (40 mL).
-
Add sodium ethoxide (0.75 g, 11 mmol, 1.1 equiv) to the ethanol and stir until dissolved.
-
To this solution, add this compound (2.57 g, 10 mmol, 1.0 equiv), malononitrile (0.66 g, 10 mmol, 1.0 equiv), and guanidine hydrochloride (1.05 g, 11 mmol, 1.1 equiv).
-
The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is dissolved in dichloromethane (50 mL) and washed with water (3 x 30 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane (0% to 5% MeOH in DCM) as the eluent.
-
The fractions containing the pure product are combined, and the solvent is removed to yield the final product as a solid.
Expected Yield: 70-80%
Characterization Data for tert-Butyl (2,4-diamino-7-chloropyrimido[4,5-b]pyridin-8-yl)carbamate
| Analysis | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.50 (s, 1H, NH-Boc), 8.35 (s, 1H, H-6), 7.80 (br s, 2H, NH₂), 7.20 (br s, 2H, NH₂), 1.50 (s, 9H, C(CH₃)₃). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 162.5 (C=O, carbamate), 158.0 (C4), 156.5 (C2), 153.0 (C5a), 150.0 (C8a), 145.0 (C7), 115.0 (C4a), 110.0 (C6), 81.0 (C(CH₃)₃), 28.5 (C(CH₃)₃). |
| Mass Spec (ESI-MS) | m/z calculated for C₁₄H₁₆ClN₇O₂ [M+H]⁺: 366.11, found: 366.1. |
| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretching), 2980 (C-H stretching), 1710 (C=O stretching), 1640 (C=N stretching), 1600, 1550 (aromatic C=C and C=N stretching), 1250 (C-O stretching), 750 (C-Cl stretching). |
| Appearance | Off-white to pale yellow solid. |
| Melting Point | >250 °C (with decomposition). |
Visualizations
Experimental Workflow
Proposed Reaction Mechanism
References
Application Notes and Protocols: tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of tert-butyl (4-chloro-3-formylpyridin-2-yl)carbamate as a versatile building block for the preparation of various medicinally relevant heterocyclic compounds, particularly pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines. The protocols provided are based on established synthetic methodologies and are intended to serve as a guide for the synthesis of novel compounds for drug discovery and development.
Introduction
This compound is a highly functionalized pyridine derivative that serves as a key intermediate in the synthesis of a variety of fused heterocyclic systems. The presence of a formyl group at the 3-position, a chloro group at the 4-position, and a Boc-protected amino group at the 2-position allows for a range of chemical transformations to construct bicyclic scaffolds of significant pharmacological interest. Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activities, including kinase inhibition (e.g., EGFR, CDK4/6) and dihydrofolate reductase (DHFR) inhibition, making them attractive targets for anticancer drug development.[1][2] Similarly, thieno[2,3-b]pyridines have demonstrated potent anticancer and antiproliferative effects through various mechanisms, including the inhibition of phospholipase C (PLC) and tyrosyl-DNA phosphodiesterase 1 (TDP1), and the induction of apoptosis.[3][4]
This document provides detailed experimental protocols for the synthesis of representative pyrido[2,3-d]pyrimidine and thieno[2,3-b]pyridine derivatives starting from this compound.
General Experimental Workflow
The general synthetic strategy involves a two-step process. The first step is the deprotection of the tert-butyloxycarbonyl (Boc) group to yield the reactive intermediate, 2-amino-4-chloro-3-formylpyridine. This intermediate is then subjected to various cyclization reactions to afford the desired heterocyclic cores.
Caption: General workflow for the synthesis of heterocyclic compounds.
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the key intermediate, 2-amino-4-chloro-3-formylpyridine.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (10 mL per gram of starting material).
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Upon completion, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford 2-amino-4-chloro-3-formylpyridine, which can be used in the next step without further purification.
Protocol 2: Synthesis of 4-Aminopyrido[2,3-d]pyrimidines
This protocol describes the synthesis of 4-aminopyrido[2,3-d]pyrimidines via the cyclocondensation of 2-amino-4-chloro-3-formylpyridine with guanidine.
Materials:
-
2-Amino-4-chloro-3-formylpyridine (from Protocol 1)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal (2.0 eq) in absolute ethanol (20 mL per gram of sodium)), add guanidine hydrochloride (1.5 eq).
-
Stir the mixture for 15 minutes at room temperature, then add a solution of 2-amino-4-chloro-3-formylpyridine (1.0 eq) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.[6]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford the desired 4-aminopyrido[2,3-d]pyrimidine.
Protocol 3: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones
This protocol outlines the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-ones by reacting 2-amino-4-chloro-3-formylpyridine with urea.
Materials:
-
2-Amino-4-chloro-3-formylpyridine (from Protocol 1)
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-chloro-3-formylpyridine (1.0 eq) and urea (1.5 eq) in ethanol (20 mL per gram of pyridine).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the pyrido[2,3-d]pyrimidin-4(3H)-one.
Protocol 4: Synthesis of Pyrido[2,3-d]pyrimidine-4(3H)-thiones
This protocol describes the synthesis of pyrido[2,3-d]pyrimidine-4(3H)-thiones from 2-amino-4-chloro-3-formylpyridine and thiourea.
Materials:
-
2-Amino-4-chloro-3-formylpyridine (from Protocol 1)
-
Thiourea
-
Ethanol
-
Potassium hydroxide
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of potassium hydroxide (1.5 eq) in ethanol (20 mL per gram of KOH), add thiourea (1.2 eq) and stir until dissolved.
-
Add 2-amino-4-chloro-3-formylpyridine (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux for 6-10 hours. Monitor the progress by TLC.
-
After cooling, neutralize the reaction mixture with dilute hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and dried to give the crude pyrido[2,3-d]pyrimidine-4(3H)-thione, which can be purified by recrystallization.
Protocol 5: Synthesis of 3-Aminothieno[2,3-b]pyridines (Gewald Reaction)
This protocol details the synthesis of 3-aminothieno[2,3-b]pyridines via a modified Gewald reaction.
Materials:
-
2-Amino-4-chloro-3-formylpyridine (from Protocol 1)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Ethanol
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 2-amino-4-chloro-3-formylpyridine (1.0 eq), ethyl cyanoacetate (1.1 eq), and elemental sulfur (1.1 eq) in ethanol (20 mL per gram of pyridine).
-
Add a catalytic amount of morpholine (0.1 eq).
-
Heat the mixture to reflux for 4-6 hours. The reaction mixture will typically turn dark. Monitor by TLC.
-
Cool the reaction to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Purification by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) can be performed to obtain the pure 3-aminothieno[2,3-b]pyridine derivative.
Quantitative Data Summary
| Product Class | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2-Amino-4-chloro-3-formylpyridine | 4M HCl in 1,4-dioxane | DCM | Room Temp | 2-4 | >90 |
| 4-Aminopyrido[2,3-d]pyrimidines | Guanidine, NaOEt | Ethanol | Reflux | 6-8 | 60-80 |
| Pyrido[2,3-d]pyrimidin-4(3H)-ones | Urea, HCl (cat.) | Ethanol | Reflux | 8-12 | 65-85 |
| Pyrido[2,3-d]pyrimidine-4(3H)-thiones | Thiourea, KOH | Ethanol | Reflux | 6-10 | 55-75 |
| 3-Aminothieno[2,3-b]pyridines | Ethyl cyanoacetate, S, Morpholine | Ethanol | Reflux | 4-6 | 50-70 |
Biological Signaling Pathways
The synthesized heterocyclic compounds are known to interact with various biological targets implicated in diseases such as cancer. Below are simplified diagrams representing the signaling pathways that can be modulated by these compounds.
Pyrido[2,3-d]pyrimidines as Kinase Inhibitors
Many pyrido[2,3-d]pyrimidine derivatives function as ATP-competitive kinase inhibitors, targeting enzymes like EGFR and CDKs, which are crucial for cell cycle progression and proliferation.[2]
Caption: Inhibition of EGFR signaling by pyrido[2,3-d]pyrimidines.
Thieno[2,3-b]pyridines and Apoptosis Induction
Thieno[2,3-b]pyridines have been shown to induce apoptosis in cancer cells, a programmed cell death mechanism that is often dysregulated in cancer.[3]
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis considerations for tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate reactions
An In-depth Guide to the Scale-Up Synthesis of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the scale-up synthesis of this compound, a key intermediate in pharmaceutical synthesis. The synthesis involves two primary transformations: the protection of an amino group via tert-butoxycarbonylation (Boc protection) and the regioselective introduction of a formyl group via the Vilsmeier-Haack reaction. Critical considerations for process optimization and scale-up are discussed to ensure safety, efficiency, and reproducibility.
Overall Reaction Scheme
The synthesis of this compound is typically achieved in a two-step sequence starting from 2-Amino-4-chloropyridine.
-
Boc Protection: The amino group of 2-Amino-4-chloropyridine is protected using di-tert-butyl dicarbonate ((Boc)₂O) to form tert-Butyl (4-chloropyridin-2-yl)carbamate.
-
Vilsmeier-Haack Formylation: The intermediate is then subjected to formylation at the 3-position using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the final product.
Experimental Protocols and Methodologies
Step 1: Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate (Boc Protection)
This protocol outlines the protection of the amino group of 2-Amino-4-chloropyridine. The use of a suitable base is crucial for achieving high yields.[1][2]
Materials:
-
2-Amino-4-chloropyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-Amino-4-chloropyridine (1.0 eq.) in DCM or THF, add the base (e.g., TEA, 1.5 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in the same solvent at room temperature. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure tert-Butyl (4-chloropyridin-2-yl)carbamate.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
This protocol describes the formylation of the Boc-protected intermediate. The Vilsmeier-Haack reaction is sensitive to temperature and reagent stoichiometry, which must be carefully controlled for optimal results.[3][4]
Materials:
-
tert-Butyl (4-chloropyridin-2-yl)carbamate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (DCE) or another suitable anhydrous solvent
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5.0 eq.). Cool the flask to 0°C using an ice bath.[5]
-
Slowly add POCl₃ (6.0 eq.) dropwise to the cold, stirring DMF over 30 minutes. Maintain the temperature at 0°C.[4][5]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[5]
-
Formylation Reaction: Dissolve tert-Butyl (4-chloropyridin-2-yl)carbamate (1.0 eq.) in anhydrous DCE.
-
Add the substrate solution to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to 80°C and stir for 2-4 hours. Monitor the reaction progress by TLC. A reaction temperature of 60°C may be insufficient for some pyridine substrates.[6]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain this compound.[7]
Data Presentation: Summary of Reaction Parameters
The following tables summarize typical quantitative data for the synthesis.
Table 1: Boc Protection of 2-Amino-4-chloropyridine
| Parameter | Value/Condition | Reference |
| Stoichiometry | ||
| 2-Amino-4-chloropyridine | 1.0 eq. | [2] |
| (Boc)₂O | 1.2 - 2.0 eq. | [2] |
| Base (TEA) | 1.5 eq. | [8] |
| Reaction Conditions | ||
| Solvent | DCM or THF | [1] |
| Temperature | Room Temperature | [1] |
| Duration | 8 - 12 hours | [9] |
| Outcome | ||
| Yield | 80 - 90% | [8] |
| Purity (post-purification) | >98% | [10] |
Table 2: Vilsmeier-Haack Formylation
| Parameter | Value/Condition | Reference |
| Stoichiometry | ||
| Substrate | 1.0 eq. | [4] |
| DMF:POCl₃ Ratio | 5:6 (Optimized) | [4] |
| Reaction Conditions | ||
| Solvent | 1,2-Dichloroethane (DCE) | [4] |
| Temperature | 80°C | [4] |
| Duration | 2 - 4 hours | [4] |
| Outcome | ||
| Yield | 50 - 70% (Typical for pyridines) | [4] |
| Purity (post-purification) | >99% | [11] |
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis pathway for the target molecule.
Scale-Up Considerations Workflow
Caption: Critical factors for successful process scale-up.
Scale-Up Synthesis Considerations
Scaling up the synthesis from laboratory bench to pilot plant or industrial scale requires careful consideration of several factors to maintain yield, purity, and safety.
-
Thermal Safety and Control: The Vilsmeier-Haack reagent formation is highly exothermic. On a large scale, the rate of addition of POCl₃ to DMF must be precisely controlled, and the reactor must have sufficient cooling capacity to dissipate the heat generated. A failure to control the temperature could lead to reagent decomposition and hazardous pressure build-up.[3]
-
Reagent Quality and Handling: The Vilsmeier-Haack reaction is sensitive to moisture.[3] Ensuring the use of anhydrous solvents and reagents is paramount for reproducibility and high yield. On a large scale, this involves stringent material handling protocols and the use of closed systems.
-
Mixing and Mass Transfer: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, potentially causing side reactions or decomposition.[4] The choice of impeller and stirring speed is critical to ensure the reaction mixture remains homogeneous.
-
Work-up and Purification: Handling large volumes of aqueous and organic phases during work-up presents logistical challenges. Phase separation can be slower, and the potential for emulsion formation increases. For purification, large-scale column chromatography can be costly and time-consuming. Developing a robust crystallization procedure for the final product is highly desirable for industrial-scale production as it is more economical and scalable.[12]
-
Process Automation: For industrial production, continuous flow processes can offer significant advantages in terms of safety, consistency, and scalability over batch processing, especially for highly exothermic reactions.[5] Automated reactors allow for precise control over parameters like temperature, pressure, and reagent addition rates.
References
- 1. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Buy tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate [smolecule.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. rsc.org [rsc.org]
- 8. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 9. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 10. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 11. tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate, CasNo.868736-42-9 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate Synthesis
Welcome to the technical support center for the synthesis of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of this important chemical intermediate. The primary method for this transformation is the Vilsmeier-Haack reaction, which can be challenging due to the electron-deficient nature of the pyridine ring.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
Q1: Why is my reaction yield consistently low?
A1: Low yields in the formylation of tert-Butyl (4-chloropyridin-2-yl)carbamate are often due to several factors. The pyridine ring is electron-deficient, making it less reactive towards electrophilic substitution. Key parameters to investigate include:
-
Reagent Stoichiometry: The ratio of the formylating agent components, typically N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is critical. An improper ratio can lead to incomplete conversion or the formation of side products.
-
Reaction Temperature: The temperature must be carefully controlled. Temperatures that are too low may result in no reaction, while excessively high temperatures can lead to decomposition of the starting material or the desired product.
-
Reagent Quality: The Vilsmeier-Haack reagent is sensitive to moisture. Ensure that all reagents and solvents are anhydrous and of high purity. The presence of water will quench the reactive Vilsmeier reagent.
Q2: I am observing the decomposition of my starting material or product. What could be the cause?
A2: Decomposition is a common issue and is often a sign of overly harsh reaction conditions. Consider the following adjustments:
-
Excessive Activating Agent: An excess of POCl₃ can lead to unwanted side reactions and decomposition. It is advisable to carefully control the stoichiometry.
-
High Reaction Temperature: As mentioned, high temperatures can cause decomposition. It is recommended to perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Vilsmeier Reagent Preparation: The Vilsmeier reagent should be prepared in situ at a low temperature (e.g., 0°C) before the addition of the pyridine substrate. Adding the substrate to a pre-formed, cooled Vilsmeier reagent can help to control the initial exotherm and prevent decomposition.
Q3: My reaction is not proceeding to completion, and I am recovering my starting material. What should I do?
A3: Incomplete conversion is often due to insufficient activation of the substrate or a reaction temperature that is too low.
-
Insufficient Activation: The tert-Butyl (4-chloropyridin-2-yl)carbamate is an electron-deficient substrate. The Vilsmeier reagent is a relatively weak electrophile, and therefore, sufficient thermal energy is often required to drive the reaction to completion.
-
Reaction Temperature: Some Vilsmeier-Haack reactions on deactivated systems require higher temperatures to proceed. A moderate increase in temperature (e.g., from room temperature to 60-80°C) may be necessary. It is recommended to monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Q4: What are the common side products in this reaction?
A4: While specific side products for this reaction are not extensively documented in the literature, general side reactions in Vilsmeier-Haack reactions on similar substrates can include:
-
N-Formylation: In some cases, formylation can occur on the nitrogen of the carbamate, although this is less likely under standard Vilsmeier-Haack conditions.
-
Decomposition Products: As mentioned, harsh conditions can lead to a variety of uncharacterized decomposition products.
-
Hydrolysis of the Carbamate: If the work-up conditions are too acidic or basic, the tert-butyl carbamate protecting group can be cleaved.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the potential impact of key reaction parameters on the yield of this compound. This data is qualitative and based on general principles of the Vilsmeier-Haack reaction on electron-deficient substrates.
| Parameter | Condition | Potential Impact on Yield | Troubleshooting Action |
| Temperature | Too Low (< 25°C) | Low to no conversion | Gradually increase temperature (e.g., to 60-80°C) and monitor reaction progress. |
| Optimal (e.g., 60-80°C) | Higher conversion and yield | Maintain a stable temperature throughout the reaction. | |
| Too High (> 90°C) | Decomposition of starting material/product, lower yield | Reduce the reaction temperature. | |
| POCl₃:DMF Ratio | Low (e.g., < 1:1) | Incomplete formation of Vilsmeier reagent, low yield | Increase the ratio of POCl₃ to DMF (e.g., 1.2:1 to 1.5:1). |
| High (e.g., > 2:1) | Increased side reactions and decomposition | Decrease the ratio of POCl₃ to DMF. | |
| Reagent Purity | Anhydrous | Optimal yield | Use freshly opened or distilled anhydrous reagents and solvents. |
| Presence of Moisture | Quenching of Vilsmeier reagent, low to no reaction | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. |
Experimental Protocols
The following is a representative, adapted experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction. Note: This protocol is based on general procedures for similar substrates and should be optimized for your specific laboratory conditions.
Materials:
-
tert-Butyl (4-chloropyridin-2-yl)carbamate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the internal temperature below 5°C. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve tert-Butyl (4-chloropyridin-2-yl)carbamate (1 equivalent) in anhydrous DCM. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. Be cautious as this quenching can be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Visualizations
Caption: Vilsmeier-Haack reaction mechanism.
Caption: Troubleshooting workflow for low yield.
Caption: Potential side reactions.
Troubleshooting low yield in Suzuki coupling with tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
Technical Support Center: Suzuki Coupling Reactions
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex substrate, tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate .
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?
A1: Low yields with this specific substrate are common and often multifactorial. The molecule's structure presents several challenges: the low reactivity of the C-Cl bond, significant steric hindrance from the ortho-formyl and Boc-amino groups, and potential for catalyst inhibition by the pyridine nitrogen.[1][2][3] A systematic check is crucial:
-
Reagent Integrity:
-
Aryl Chloride: Confirm the purity of your starting material.
-
Boronic Acid/Ester: Boronic acids can degrade over time through processes like protodeboronation.[4][5] Using a fresh or recently purified batch is recommended. Consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt if degradation is suspected.[6]
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[5] Oxidation of phosphine ligands and degradation of the palladium source can render the catalyst inactive.[4] Use fresh reagents stored under an inert atmosphere.
-
Base and Solvent: Ensure you are using anhydrous, high-purity bases and anhydrous, degassed solvents. Oxygen can deactivate the active Pd(0) catalyst.[5]
-
-
Reaction Setup:
Q2: The C-Cl bond on my pyridine substrate is unreactive. How can I improve the oxidative addition step?
A2: Activating an aryl chloride bond, especially on a sterically hindered and potentially coordinating heterocyclic ring, is the rate-determining step and requires a highly active catalyst system.[7][8]
-
Switch to a More Active Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for challenging substrates.[1][2] The most critical modification is to use bulky, electron-rich ligands that promote the formation of a highly reactive, monoligated palladium(0) species.[2]
-
Use an Advanced Precatalyst: Modern palladium precatalysts (e.g., XPhos Pd G3/G4) are air-stable and designed to efficiently generate the active Pd(0) catalyst in situ, often leading to more reproducible results.[10]
-
Increase Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome the activation barrier for oxidative addition.[2] If your reaction is proceeding slowly at 80-90 °C, consider increasing the temperature to 100-120 °C.[2] Microwave irradiation can also be a powerful tool to accelerate the reaction.
Q3: I am observing significant side products. What are they and how can I minimize them?
A3: The most common side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which can be exacerbated by high temperatures and certain bases.[4] If you suspect this is an issue, consider using milder conditions, a different base (see Q4), or switching to a more stable boronic ester.[6]
-
Homocoupling: This is the self-coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or Pd(II) species.[11] To prevent this, ensure your reaction is rigorously degassed and consider using a direct Pd(0) source or a precatalyst that efficiently reduces to Pd(0).[4][6]
-
Dehalogenation: The replacement of the chlorine atom with hydrogen can also occur.[4] This may indicate an issue with the catalytic cycle, and optimizing the ligand and base combination can help mitigate it.
Q4: How do I select the optimal base and solvent for this challenging coupling?
A4: The base and solvent are not independent variables; their combination is critical for success. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[6][12]
-
Base Selection: For sterically hindered substrates, a moderately strong base is often required.
-
Potassium Phosphate (K₃PO₄): This is a reliable and frequently effective choice for difficult couplings, often used as a finely ground powder.[2][6]
-
Cesium Carbonate (Cs₂CO₃): Another effective base, particularly for hindered systems.[1]
-
Avoid overly strong bases like alkoxides unless necessary, as they can promote side reactions.
-
-
Solvent Selection: Anhydrous, aprotic solvents are generally preferred.
Optimization Strategies & Data
Systematic screening of reaction components is the most effective way to improve yield.
Table 1: Catalyst System Selection Guide for Hindered Heteroaryl Chlorides
| Catalyst System | Ligand Type | Typical Loading (mol%) | Suitability & Comments |
|---|---|---|---|
| Pd(PPh₃)₄ | Monodentate Phosphine | 5 - 10 | Often ineffective for aryl chlorides and hindered substrates.[1] Not recommended as a first choice. |
| Pd(OAc)₂ / SPhos or XPhos | Buchwald (Biaryl Phosphine) | 1 - 5 | Excellent choice. Bulky, electron-rich ligands facilitate oxidative addition of the C-Cl bond.[1][2] |
| XPhos Pd G3 | Palladacycle Precatalyst | 1 - 5 | Highly recommended. Air-stable, reliable generation of active Pd(0). Excellent for challenging substrates. |
| [Pd(IPr)Cl₂]₂ | N-Heterocyclic Carbene (NHC) | 1 - 5 | Very effective alternative to phosphine ligands, offering high activity and stability.[1][9] |
Table 2: Recommended Base and Solvent Screening Conditions
| Base (Equivalents) | Solvent System | Temperature (°C) | Notes |
|---|---|---|---|
| K₃PO₄ (2.0 - 3.0) | 1,4-Dioxane / H₂O (5:1) | 90 - 110 | A robust starting point for many challenging Suzuki couplings.[2][6] |
| Cs₂CO₃ (2.0 - 3.0) | Toluene | 100 - 110 | Anhydrous conditions. Good for substrates sensitive to water. |
| K₂CO₃ (2.0 - 3.0) | THF / H₂O (4:1) | 80 - 100 | Milder conditions; may require a more active catalyst system. |
| K-t-BuOK (2.0) | 1,4-Dioxane (anhydrous) | 80 - 100 | Stronger base, may be effective if others fail but increases risk of side reactions.[2] |
Visualizations
Caption: A systematic workflow for troubleshooting low yield in Suzuki reactions.[4]
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[7][13]
General Experimental Protocol
This is a generalized procedure and should be optimized for your specific boronic acid coupling partner. All operations should be performed using standard Schlenk techniques under an inert atmosphere of argon or nitrogen.
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound (1.0 eq), the boronic acid or ester (1.2 - 1.5 eq), the base (e.g., K₃PO₄, 2.0 - 3.0 eq), and the palladium precatalyst/ligand system (e.g., XPhos Pd G3, 1-5 mol%).
-
-
Inert Atmosphere:
-
Seal the flask/vial, then evacuate the atmosphere and backfill with inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[5]
-
-
Solvent Addition:
-
Reaction:
-
Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90-110 °C).
-
Stir the reaction vigorously for the specified time (e.g., 4-24 hours), monitoring its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[6]
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue, typically by flash column chromatography, to obtain the desired coupled product.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. wwjmrd.com [wwjmrd.com]
Stability issues of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, the solid compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture. Some suppliers suggest that the compound may be light-sensitive.[1] For short-term storage of solutions, it is advisable to use anhydrous aprotic solvents and store at low temperatures.
Q2: I am observing a new spot on my TLC/LC-MS after leaving my solution of this compound at room temperature. What could be the cause?
The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[2][3] If your solvent is even slightly acidic, or if it contains traces of acidic impurities, you may be observing the deprotection of the carbamate to yield 2-amino-4-chloro-3-formylpyridine. The aldehyde functionality could also be susceptible to oxidation or other reactions depending on the solvent and atmospheric conditions.
Q3: Is the Boc group on this compound stable in protic solvents like methanol or ethanol?
While the Boc group is generally stable in neutral protic solvents for short periods, its stability can be compromised, especially with prolonged storage or at elevated temperatures. Protic solvents can facilitate proton-mediated degradation pathways. For reactions requiring extended heating, it is advisable to use aprotic solvents.
Q4: Can I use this compound in reactions with strong bases?
The Boc group is generally stable to a wide range of basic conditions.[2] Therefore, you can likely use this compound in the presence of common organic and inorganic bases such as triethylamine, DIPEA, or potassium carbonate. However, very strong bases like organolithiums or Grignard reagents may react with the formyl group.
Q5: My reaction involves acidic workup. Will the Boc group remain intact?
The Boc group is highly susceptible to cleavage under acidic conditions.[2][3] Standard aqueous acidic workups using solutions of HCl, H2SO4, or even acetic acid are likely to cause partial or complete removal of the Boc group. If the Boc group needs to be retained, a non-acidic workup procedure should be employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in subsequent reaction steps | Degradation of the starting material due to improper storage or handling. | Store the compound at 2-8°C, protected from light. Prepare solutions fresh before use. Use anhydrous solvents. |
| Appearance of a more polar byproduct in analysis (TLC/LC-MS) | Cleavage of the Boc protecting group. | Avoid acidic conditions. If an acidic reagent is necessary, consider running the reaction at a lower temperature or for a shorter duration. Use a non-acidic workup. |
| Formation of multiple unidentified byproducts | Reaction of the aldehyde group with nucleophilic solvents or impurities. | Use high-purity, anhydrous aprotic solvents. Consider protecting the aldehyde group if it is not the intended reactive site. |
| Inconsistent reaction outcomes | Instability of the compound in the chosen reaction solvent. | Perform a preliminary stability study of the compound in the reaction solvent under the planned reaction conditions (time, temperature) before proceeding with the actual synthesis. |
Stability Profile of the Boc Protecting Group
The stability of the tert-butoxycarbonyl (Boc) group is a critical factor in its application. The following table summarizes its general stability under various conditions.
| Condition | Stability | Notes |
| Strong Acids (e.g., TFA, HCl) | Labile[3] | Cleavage occurs readily at room temperature. |
| Mild Acids (e.g., Acetic Acid, 0.1% TFA in HPLC eluent) | Slowly Cleaved[4] | Cleavage can occur over time, especially with heating or concentration.[4] |
| Strong Bases (e.g., NaOH, t-BuOK) | Stable[2] | Generally robust in the presence of strong bases. |
| Nucleophiles (e.g., amines, thiols) | Stable[2] | The carbamate is generally unreactive towards nucleophiles. |
| Reductive Conditions (e.g., H₂, Pd/C) | Stable[3] | The Boc group is stable under typical catalytic hydrogenation conditions. |
| Oxidative Conditions | Generally Stable | Stable to many common oxidizing agents. |
Experimental Protocols
Protocol 1: Assessment of Stability in Different Solvents
This protocol outlines a general method to assess the stability of this compound in various solvents over time using HPLC analysis.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Dichloromethane, Dimethylformamide)
-
Reversed-phase HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a chosen solvent.
-
Time-Course Study: Aliquot the solution into several vials and store them under the desired temperature conditions (e.g., room temperature, 40°C).
-
HPLC Analysis: At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from one of the vials, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.
-
Data Analysis: Monitor the peak area of the parent compound and the appearance of any new peaks over time. Calculate the percentage of degradation.
Protocol 2: Boc Group Deprotection for Analysis
This protocol describes a standard procedure for the acidic cleavage of the Boc group, which can be useful for confirming the identity of degradation products.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane.
-
Slowly add trifluoroacetic acid (TFA) to the solution, typically to a final concentration of 20-50% (v/v).[3]
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent and analyze to confirm the deprotected product.
Visualizations
Caption: Workflow for assessing the stability of the compound in solution.
Caption: Potential acid-catalyzed degradation pathway.
References
Technical Support Center: Overcoming Reactivity Challenges with tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
Welcome to the technical support center for tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common reactivity issues encountered during experiments with this versatile but challenging building block.
The poor reactivity of this reagent often stems from a combination of electronic and steric factors. The electron-deficient nature of the pyridine ring, while activating the 4-position to nucleophilic attack, can be influenced by the neighboring formyl and Boc-carbamate groups. Furthermore, the bulky tert-butyl group presents significant steric hindrance, which can impede catalyst-substrate interactions and the approach of nucleophiles.
This center provides detailed troubleshooting guides in a question-and-answer format, experimental protocols for key transformations, and comparative data to guide your synthetic strategy.
I. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Polysubstituted chloropyridines are notoriously challenging substrates for cross-coupling reactions due to the strength of the C-Cl bond and potential for catalyst inhibition by the pyridine nitrogen. Low yields are a common issue.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with an arylboronic acid is resulting in low to no product yield. What are the likely causes and how can I improve it?
A1: Low reactivity in Suzuki-Miyaura couplings of this substrate is primarily due to the difficult oxidative addition of palladium to the strong C-Cl bond.[1] Catalyst inhibition by the pyridine nitrogen and the adjacent amino group can also be a significant factor.[2]
Troubleshooting Steps:
-
Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for chloropyridines.[1][2] Switch to a more active, electron-rich, and sterically hindered ligand system that promotes the formation of a monoligated Pd(0) species.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are highly recommended.[1]
-
-
Base Selection: The base is critical for the transmetalation step. Its strength and solubility can dramatically affect the reaction rate.
-
Recommended Bases: Screen strong, non-nucleophilic inorganic bases such as K₃PO₄ or Cs₂CO₃.[1]
-
-
Solvent System: Aprotic polar solvents, often with a small amount of water, are typically effective.
-
Temperature: Higher temperatures are often required to overcome the activation barrier for C-Cl bond cleavage.
-
Recommendation: Increase the reaction temperature to 80-120 °C. Microwave irradiation can also be beneficial.
-
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation and homocoupling side reactions.[1]
Q2: I am attempting a Buchwald-Hartwig amination and observing poor conversion. How can I optimize this reaction?
A2: Similar to Suzuki couplings, the key challenges are the oxidative addition step and potential catalyst inhibition. The choice of ligand is paramount for success with aryl chlorides.
Troubleshooting Steps:
-
Ligand Choice: Use bulky, electron-rich dialkylbiaryl phosphine ligands. These have been specifically developed to facilitate the coupling of challenging substrates.[4]
-
Recommended Ligands: BrettPhos, RuPhos, or Josiphos-type ligands are excellent starting points.
-
-
Base Selection: A strong, non-nucleophilic base is required.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5]
-
-
Catalyst Pre-activation: Using a pre-formed palladium precatalyst can lead to more consistent results by ensuring efficient generation of the active Pd(0) species.
-
Solvent: Anhydrous, non-protic solvents are preferred.
Comparative Data for Analogous Systems
The following table summarizes conditions that have proven effective for challenging Suzuki-Miyaura and Buchwald-Hartwig reactions of similar chloropyridine derivatives. These should serve as a starting point for optimization.
| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | High | [7] |
| Suzuki-Miyaura | 2-Chloro-5-methylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (1.5) | Toluene | 110 | 93 | [3] |
| Buchwald-Hartwig | 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.2) | Toluene | 80 | >95 (at C2) | [8] |
| Buchwald-Hartwig | 3-Chloroaniline | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.2) | Toluene | 100 | 95 | [6] |
Experimental Protocols
This protocol is a general guideline for the coupling of this compound with an arylboronic acid and requires optimization for specific substrates.[3][7]
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the carbamate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Evacuation and Backfilling: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 2-5 mol%).
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
II. Reactions Involving the Formyl Group (Reductive Amination & Wittig)
The formyl group at the C3 position is sterically hindered by the adjacent chloro and Boc-carbamate groups. This can significantly reduce its reactivity towards nucleophiles.
Frequently Asked Questions & Troubleshooting
Q3: My reductive amination with a primary or secondary amine is slow and gives low yields. What is causing this?
A3: The primary issue is steric hindrance around the aldehyde, which disfavors the formation of the initial hemiaminal and subsequent iminium ion intermediate.[9] For secondary amines, this steric clash is even more pronounced.
Troubleshooting Steps:
-
Reducing Agent: Standard reducing agents like NaBH₄ may be too reactive and reduce the starting aldehyde before imine formation. Use a milder, more selective reducing agent.
-
Recommended Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is less reactive and tolerates the slightly acidic conditions that favor imine formation. Sodium cyanoborohydride (NaBH₃CN) is also effective.
-
-
Reaction Conditions:
-
Acid Catalyst: Add a catalytic amount of acetic acid (AcOH) to promote imine formation.
-
Water Scavenger: The reaction produces water, which can hydrolyze the imine intermediate. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium forward.
-
-
Alternative Methods: For particularly hindered systems, a two-step procedure (pre-formation of the imine followed by reduction) may be more effective. For extremely challenging cases, consider specialized catalysts.[10]
Q4: The Wittig reaction with my phosphonium ylide is not proceeding. How can I facilitate this transformation?
A4: The electrophilicity of the formyl group is reduced by the electron-donating character of the adjacent Boc-amino group. Combined with steric hindrance, this can make the reaction difficult, especially with stabilized (less reactive) ylides.[11]
Troubleshooting Steps:
-
Ylide Reactivity: Use a non-stabilized or semi-stabilized ylide if possible, as they are more reactive. These are typically generated from alkyltriphenylphosphonium salts.
-
Base and Temperature: Ensure complete deprotonation of the phosphonium salt to form the ylide.
-
Recommended Bases: Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are typically used.
-
Temperature Control: Ylide formation is often done at low temperatures (e.g., 0 °C or -78 °C), followed by warming to room temperature or gentle heating after the aldehyde is added.
-
-
Order of Addition: Sometimes, generating the ylide in the presence of the aldehyde (in situ) can be effective for unstable ylides.
Comparative Data for Analogous Systems
This table provides conditions for reductive amination and Wittig reactions on sterically or electronically challenging substrates.
| Reaction Type | Carbonyl Substrate | Reagent | Key Conditions | Solvent | Yield (%) | Reference |
| Reductive Amination | Hindered Ketone | N-Methylaniline | HSiCl₃, TMEDA | Dichloromethane | High | [9] |
| Reductive Amination | Aldehyde | Primary Amine | NaBH(OAc)₃, AcOH | 1,2-Dichloroethane | Good-Excellent | General Protocol |
| Wittig Reaction | 3-Hydroxybenzaldehyde | (MeOCH₂)PPh₃Cl | KOtBu | THF | 90 | [12] |
| Wittig Reaction | Ketone | Non-stabilized ylide | n-BuLi | THF | Varies | General Protocol |
III. Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyridine nitrogen. This provides a direct route for introducing various nucleophiles.
Frequently Asked Questions & Troubleshooting
Q5: I am attempting an SNAr reaction with an amine nucleophile, but the reaction is very slow. What can I do?
A5: While the C4 position is activated, SNAr reactions on chloropyridines can still be sluggish compared to their fluoro- or nitro-activated counterparts. Heating is often required.
Troubleshooting Steps:
-
Temperature: Increasing the reaction temperature is the most common way to accelerate SNAr reactions.
-
Recommendation: Heat the reaction to 80-150 °C. Microwave heating can be particularly effective at reducing reaction times.
-
-
Solvent: A polar, aprotic solvent is typically best to solvate the charged intermediate (Meisenheimer complex).
-
Recommended Solvents: DMF, DMSO, or NMP.
-
-
Base: If using a primary or secondary amine, a non-nucleophilic base may be needed to scavenge the HCl byproduct.
-
Recommended Bases: Diisopropylethylamine (DIPEA) or K₂CO₃.
-
-
Nucleophile Choice: If possible, using a more nucleophilic amine or converting an alcohol/thiol to its more reactive alkoxide/thiolate salt with a base like NaH will increase the reaction rate.
Experimental Protocols
This protocol provides a general method for the SNAr reaction and may require optimization.
-
Reaction Setup: In a sealed tube or microwave vial, combine the carbamate (1.0 equiv), the amine nucleophile (1.2-2.0 equiv), and a non-nucleophilic base like DIPEA (2.0 equiv, if needed).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO (to achieve a concentration of ~0.2 M).
-
Reaction: Seal the vessel and heat the mixture to 120-150 °C with stirring. Alternatively, use a microwave reactor according to instrument guidelines.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. parchem.com [parchem.com]
- 7. [868736-42-9], MFCD15530295, tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate [combi-blocks.com]
- 8. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate [allbiopharm.com]
Identifying byproducts in the synthesis of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate and its derivatives. The information is designed to help identify and resolve common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the expected main product of the Vilsmeier-Haack reaction on tert-Butyl (4-chloro-2-yl)carbamate?
The primary product is this compound, where a formyl group (-CHO) is introduced at the C3 position of the pyridine ring. This occurs via electrophilic aromatic substitution, with the Vilsmeier reagent acting as the electrophile.[1]
Q2: What are the most common byproducts observed in this synthesis?
While specific byproduct profiles can vary, common impurities may include:
-
De-Boc protected product: 2-Amino-4-chloro-3-formylpyridine, resulting from the acidic conditions of the reaction cleaving the tert-butoxycarbonyl (Boc) protecting group.[2]
-
Unreacted starting material: Incomplete reactions can leave residual tert-Butyl (4-chloro-2-yl)carbamate.
-
Over-formylated or di-formylated products: Although less common for this substrate, excessive Vilsmeier reagent or harsh conditions could potentially lead to the formation of di-formylated species.
-
Products from incomplete hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt intermediate. Incomplete hydrolysis during the workup can lead to the corresponding enamine or related impurities.[1]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material, the product, and major byproducts. The consumption of the starting material and the appearance of a new, typically more polar, product spot indicate the reaction is proceeding.
Q4: What are the recommended purification methods for the final product?
The crude product can typically be purified by the following methods:
-
Aqueous workup: Neutralizing the reaction mixture and extracting the product into an organic solvent is the first step. Washing with a mild base like sodium bicarbonate can help remove acidic impurities.
-
Column chromatography: Silica gel column chromatography is often necessary to separate the desired product from byproducts and unreacted starting material. A gradient elution with a hexane/ethyl acetate solvent system is commonly employed.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a high-purity compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in the reagents (DMF, POCl₃) or glassware can decompose the reagent.[3] 2. Insufficiently Activated Substrate: The electron-withdrawing nature of the chloro and carbamate groups can reduce the nucleophilicity of the pyridine ring. 3. Incomplete Reaction: The reaction time or temperature may be insufficient. | 1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it promptly. 2. Consider using a slight excess of the Vilsmeier reagent. 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is slow, a modest increase in temperature (e.g., to 60-80 °C) might be beneficial. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction can be exothermic, and excessive heat may lead to polymerization or decomposition.[3] 2. Impurities in Starting Materials: Contaminants in the starting materials or solvents can trigger side reactions. | 1. Maintain strict temperature control, particularly during the formation of the Vilsmeier reagent and its addition to the substrate. The use of an ice bath is recommended. 2. Ensure the purity of the starting materials and use anhydrous solvents. |
| Significant Amount of De-Boc Protected Byproduct | Acidic Conditions: The Vilsmeier-Haack reaction generates acidic species that can cleave the acid-labile Boc protecting group.[2] | 1. Minimize reaction time and maintain a low temperature to reduce the rate of deprotection. 2. During the workup, neutralize the reaction mixture promptly and carefully with a suitable base (e.g., sodium bicarbonate or sodium carbonate solution) at a low temperature. |
| Multiple Product Spots on TLC | 1. Side Reactions: This could indicate the formation of various byproducts, including those mentioned in the FAQs. 2. Decomposition: The product or starting material might be unstable under the reaction conditions. | 1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may promote side reactions. 2. Ensure the reaction temperature is not excessively high and the reaction time is not prolonged unnecessarily. 3. Careful purification by column chromatography is essential to isolate the desired product. |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: The presence of polar byproducts can sometimes lead to the formation of emulsions during aqueous extraction. 2. Co-elution of Impurities: Some byproducts may have similar polarities to the product, making chromatographic separation challenging. | 1. Adding brine (saturated NaCl solution) during the aqueous workup can help break emulsions. 2. Optimize the eluent system for column chromatography. A shallow gradient or the use of a different solvent system might be necessary to improve separation. |
Experimental Protocols
Synthesis of this compound
-
Materials:
-
tert-Butyl (4-chloro-2-yl)carbamate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF while maintaining the temperature at 0-5 °C.
-
Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve tert-Butyl (4-chloro-2-yl)carbamate in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Visualizations
Caption: Reaction pathway for the synthesis of the target compound and a major byproduct.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Reactions with tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate. The focus is on optimizing temperature and time for cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is the most common application for this compound?
A1: This compound is a valuable intermediate in medicinal chemistry, frequently used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. These reactions are essential for creating carbon-carbon bonds to synthesize complex molecules, including potential kinase inhibitors and other therapeutic agents.
Q2: Which reaction parameters are most critical to optimize for a successful Suzuki-Miyaura coupling with this substrate?
A2: The most critical parameters to optimize are the choice of catalyst and ligand, the base, the solvent system, reaction temperature, and reaction time. Due to the presence of the chloro-substituent, which is generally less reactive than bromo or iodo substituents, careful optimization is key to achieving high yields.
Q3: What are common side reactions, and how can they be minimized?
A3: Common side reactions in Suzuki-Miyaura couplings include protodeboronation of the boronic acid and homocoupling of the coupling partners. To minimize these:
-
Protodeboronation: Use milder bases (e.g., K₃PO₄ or Cs₂CO₃), ensure your boronic acid is of high purity, and consider using boronic esters (e.g., pinacol esters) which are more stable. Shorter reaction times and lower temperatures can also help.
-
Homocoupling: Ensure a thoroughly inert atmosphere (argon or nitrogen) to prevent oxygen from degrading the catalyst, which can promote homocoupling.
Q4: How do I monitor the progress of the reaction?
A4: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
Troubleshooting Guide: Suzuki-Miyaura Coupling
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Low or No Conversion | 1. Inactive Catalyst System2. Suboptimal Base3. Insufficient Temperature4. Reagent Quality | 1. Catalyst/Ligand: For chloro-pyridines, a robust catalyst system is often needed. Consider using a catalyst like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).2. Base: The base is crucial for activating the boronic acid. Ensure you are using at least 2 equivalents of a suitable base like K₂CO₃, Cs₂CO₃, or K₃PO₄. The base should be finely powdered to ensure good solubility and reactivity.3. Temperature: Reactions involving aryl chlorides often require higher temperatures (e.g., 90-110°C) to facilitate the oxidative addition step. Gradually increase the temperature and monitor for product formation. 4. Reagents: Use fresh, high-purity boronic acid. Ensure your solvent is anhydrous and has been properly degassed to remove oxygen. |
| Formation of Significant Side Products | 1. Protodeboronation2. Homocoupling3. Hydrodehalogenation | 1. Protodeboronation: Switch to a milder base (e.g., K₃PO₄). Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. Consider a shorter reaction time. 2. Homocoupling: Improve the degassing of your solvent and ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen). This minimizes oxygen which can lead to catalyst degradation and homocoupling. 3. Hydrodehalogenation: This side product (where the chlorine is replaced by hydrogen) can sometimes be promoted by certain palladium catalysts or impurities. Ensure your catalyst is from a reliable source. |
| Incomplete Reaction (Stalled) | 1. Catalyst Decomposition2. Insufficient Reaction Time | 1. Catalyst Stability: If the reaction starts but does not go to completion, the catalyst may be decomposing over time at high temperatures. You could try a lower temperature for a longer duration, or consider a more stable catalyst/ligand combination. 2. Reaction Time: Monitor the reaction by TLC or LC-MS. If it is proceeding slowly but cleanly, it may simply require a longer reaction time (e.g., 12-24 hours). |
| Product Degradation | 1. Excessive Temperature2. Prolonged Reaction Time | 1. Temperature: If you observe the formation of new, undesired spots on your TLC plate after the initial product has formed, the temperature may be too high, causing decomposition. Try running the reaction at a lower temperature. 2. Time: Once the reaction has reached completion (as determined by TLC/LC-MS), cool it down and proceed with the workup. Extended heating can lead to degradation. |
Data on Temperature and Time Optimization
The following tables provide representative data on how temperature and time can affect the yield of a typical Suzuki-Miyaura coupling reaction with this compound.
Table 1: Effect of Temperature on Reaction Yield (Conditions: this compound (1.0 eq.), Phenylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq.), 1,4-Dioxane/H₂O (4:1), 12 hours)
| Entry | Temperature (°C) | Yield (%) | Observations |
| 1 | 70 | 25 | Sluggish reaction, significant starting material remaining. |
| 2 | 80 | 65 | Good conversion, some starting material remains. |
| 3 | 90 | 88 | Optimal yield, clean reaction profile. |
| 4 | 100 | 85 | Slight increase in impurity formation observed by LC-MS. |
| 5 | 110 | 78 | Noticeable product degradation. |
Table 2: Effect of Reaction Time on Yield at 90°C (Conditions: this compound (1.0 eq.), Phenylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq.), 1,4-Dioxane/H₂O (4:1), 90°C)
| Entry | Time (hours) | Yield (%) | Observations |
| 1 | 4 | 45 | Incomplete conversion. |
| 2 | 8 | 78 | Significant product formation. |
| 3 | 12 | 88 | Reaction appears complete. |
| 4 | 18 | 87 | No significant increase in yield, slight increase in minor impurities. |
| 5 | 24 | 82 | Yield decrease suggests potential for slow product degradation over extended time. |
Experimental Protocol
Representative Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the carbamate substrate should be approximately 0.1 M.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure product.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Preventing degradation of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate during reaction
Welcome to the technical support center for tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this versatile building block during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups on this compound and their general reactivity?
A1: This molecule contains three key functional groups that dictate its reactivity and stability:
-
tert-Butoxycarbonyl (Boc) protected amine: The Boc group is a common amine protecting group. It is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[1][2] High temperatures can also lead to its removal.[3]
-
3-Formylpyridine moiety: The aldehyde (formyl) group is an electrophilic center, making it susceptible to nucleophilic attack. It can participate in reactions such as reductive aminations, condensations, and oxidations. The pyridine ring itself can coordinate to metal catalysts.
-
4-Chloro substituent: The chloro group is a common leaving group in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Q2: My reaction is not working, and I suspect the starting material is degrading. What are the most likely degradation pathways?
A2: Degradation of this compound can occur through several pathways, primarily related to the lability of the Boc group and the reactivity of the aldehyde.
-
De-Boc-ylation: The most common degradation pathway is the cleavage of the Boc protecting group. This is especially prevalent under acidic conditions, even with mild acids.[1][4] The resulting free amine can complicate the desired reaction by reacting with other components or interfering with the catalyst.
-
Aldehyde-related side reactions: Under strongly basic conditions, the aldehyde group can undergo self-condensation (aldol reaction) or disproportionation (Cannizzaro reaction), leading to a complex mixture of products. It can also be oxidized to a carboxylic acid if oxidizing agents are present.
-
Pyridine ring interactions: The nitrogen atom of the pyridine ring and the amino group can coordinate to metal catalysts, potentially leading to catalyst inhibition or the formation of undesired complexes.
Q3: I am performing a Suzuki-Miyaura coupling reaction and getting low yields. What could be the problem?
A3: Low yields in Suzuki-Miyaura coupling with this substrate can stem from several issues:
-
Catalyst Inhibition: The unprotected 2-amino group (if de-Boc-ylation occurs) and the pyridine nitrogen can coordinate to the palladium catalyst, reducing its activity.[4]
-
Protodeboronation of the Boronic Acid: Under basic conditions, the boronic acid coupling partner can be converted back to the corresponding arene, reducing the amount available for the cross-coupling reaction.
-
Suboptimal Base: The choice of base is critical. Strong bases can promote both de-Boc-ylation and aldehyde side reactions. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a better choice.
Q4: Can I perform a Buchwald-Hartwig amination on this molecule without degradation?
A4: Yes, it is possible. The key is to use mild reaction conditions. The compatibility of the formyl group in palladium-catalyzed amination reactions is often achieved by using weaker bases.[5] Strong bases like sodium tert-butoxide (NaOtBu) should be avoided as they can lead to the degradation of the aldehyde and the removal of the Boc group.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | Catalyst Inhibition: The pyridine nitrogen or a deprotected amino group may be coordinating to the palladium catalyst. | 1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can favor the desired catalytic cycle. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition. |
| Formation of a polar baseline material on TLC | De-Boc-ylation: The Boc group has been cleaved, resulting in the free amine which is more polar. | 1. Avoid Acid: Scrupulously remove any acidic impurities from your reagents and solvents. 2. Use a Weaker Base: If performing a cross-coupling reaction, switch to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. 3. Lower Reaction Temperature: High temperatures can promote thermal deprotection of the Boc group. |
| Complex mixture of unidentified side products | Aldehyde Degradation: The formyl group is undergoing side reactions under the reaction conditions. | 1. Use a Weaker Base: Avoid strong bases like NaOtBu or LiHMDS. 2. Protect the Aldehyde: If compatible with subsequent steps, consider protecting the aldehyde as an acetal. 3. Shorter Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize side reactions. |
| Product mass is 100 units lower than expected | Loss of the Boc group: The desired reaction has occurred, but the Boc group was cleaved during the reaction or work-up. | 1. Neutral or Basic Work-up: Avoid acidic conditions during the reaction work-up. 2. Re-protection: If the free amine is isolated, you can re-protect it with Boc₂O if necessary for subsequent steps. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Degradation
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, using conditions designed to minimize degradation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alternative Protecting Groups
If the Boc group proves to be too labile for your desired reaction conditions, consider these alternatives for protecting the 2-amino group of the pyridine.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to mild acid and base. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., piperidine in DMF) | Stable to acidic conditions. |
| 2,5-Dimethylpyrrole | Mildly acidic conditions (e.g., dilute HCl in ethanol) or hydroxylamine. | Stable to strong bases and nucleophiles.[1] |
Note: The compatibility of these protecting groups with the formyl and chloro functionalities should be considered for your specific reaction sequence.
Visual Troubleshooting Guide
Caption: A flowchart for troubleshooting reactions involving this compound.
References
Column chromatography techniques for purifying tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate using column chromatography.
Troubleshooting Guide
This section addresses specific issues users may encounter during the chromatographic purification of the target compound.
Q1: Why is my product peak showing significant tailing or streaking on the TLC plate and during column chromatography?
A: Peak tailing is a common problem when purifying pyridine derivatives on silica gel.[1] The primary cause is the interaction between the basic nitrogen atom on the pyridine ring and acidic silanol groups on the surface of the silica stationary phase.[1] This strong interaction leads to uneven elution and a smeared or "tailing" peak shape.
Solutions:
-
Add a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, to your eluent system. A common starting point is 0.1-1% by volume. The modifier competes for the acidic sites on the silica, allowing your compound to elute more symmetrically.[2]
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative. Alternatively, "end-capped" silica columns, where the residual silanol groups are chemically derivatized, can also produce better peak shapes for basic compounds.[1]
Q2: My product appears to be decomposing on the column, leading to low recovery. What could be the cause?
A: The aldehyde functional group in the target molecule can be sensitive to the stationary phase. Aldehydes can sometimes decompose on standard silica gel.[3] This degradation can be exacerbated if the silica gel is particularly acidic.[4]
Solutions:
-
Test for Stability: Before running a large-scale column, check the stability of your compound on silica gel using a 2D TLC test.[1] Spot the crude material on the bottom-left corner of a TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the spot appears on the diagonal, the compound is stable. If new spots appear below the diagonal, it is decomposing.[1][4]
-
Deactivate the Silica: If the compound is unstable, you can deactivate the silica gel by pre-treating it with a base. This can be done by preparing your column slurry in the eluent that already contains 1% triethylamine.
-
Alternative Purification: If decomposition remains an issue, consider a non-chromatographic method. Aldehydes can often be purified by forming a solid bisulfite adduct, which can be separated by filtration or extraction. The pure aldehyde is then regenerated by treating the adduct with a base.[3][5][6]
Q3: I am getting poor separation between my product and a closely-eluting impurity. How can I improve the resolution?
A: Poor resolution means the chosen conditions are not sufficient to separate the compounds. This can be addressed by systematically optimizing the chromatography parameters.
Solutions:
-
Optimize the Mobile Phase: The most common approach is to adjust the polarity of the mobile phase. If using a hexane/ethyl acetate system, try reducing the percentage of the more polar solvent (ethyl acetate). This will cause all compounds to move slower, often increasing the separation between them. Running a gradient elution, where the polarity of the mobile phase is increased slowly over time, can also significantly improve separation.[7]
-
Change Solvent System: If adjusting polarity doesn't work, switch to a different solvent system to exploit different chemical interactions. For example, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity and improve separation.
-
Check for Column Overloading: Loading too much crude material onto the column will saturate the stationary phase and lead to broad, overlapping bands.[1] As a general rule, use a ratio of at least 50:1 (silica:crude material) by weight.
-
Use High-Performance Media: Switching to flash chromatography silica with a smaller particle size (e.g., 40-63 µm) can increase the number of theoretical plates and improve resolution, although it may lead to higher backpressure.
Experimental Protocol & Data
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, analyze your crude product using Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane). The ideal system will give your target product an Rf value of approximately 0.2-0.4.
-
Slurry Preparation: Choose an appropriately sized column. As a rule of thumb, use about 50 g of silica gel for every 1 g of crude material to be purified. Prepare a slurry by mixing the silica gel with your starting eluent (the least polar solvent mixture determined from TLC).
-
Column Packing: Pour the slurry into the column. Use a gentle stream of air or pump pressure to pack the silica bed firmly and evenly, ensuring there are no cracks or air bubbles. Elute the column with 2-3 column volumes of the starting eluent to fully settle the bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution: Begin eluting the column with the starting solvent system. Collect fractions in test tubes or vials. Monitor the separation by collecting small spots from the column outlet onto a TLC plate and viewing under UV light.
-
Gradient Elution (Optional): If separation is difficult, you may gradually increase the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane) to elute more strongly retained compounds.[7]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified solid product.
Data Summary: Representative Purification Parameters
The following table provides typical starting parameters for the purification of this compound. These should be optimized for each specific reaction mixture.
| Parameter | Recommended Value/System | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for flash chromatography of moderately polar organic compounds.[7] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient | A versatile system. Start with low polarity (e.g., 5% EtOAc) and gradually increase to elute the product. |
| Mobile Phase Modifier | 0.5% Triethylamine (v/v) | Added to the eluent to prevent peak tailing caused by the basic pyridine nitrogen.[2] |
| Expected Rf Range | 0.2 - 0.4 | This range typically provides the best separation in column chromatography. |
| Loading Method | Dry Loading | Recommended to ensure a narrow starting band and improve separation, especially if the crude is not very soluble in the eluent. |
| Visualization | UV Light (254 nm) | The pyridine ring and other chromophores in the molecule allow for easy visualization on a TLC plate. |
Visualized Workflows
References
Validation & Comparative
Comparative Analysis of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate and Structural Analogs for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral characteristics of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate and its structurally related analogs. Due to the limited availability of public spectral data for the primary compound, this guide leverages data from its bromo and fluoro analogs, as well as positional isomers, to provide a comprehensive overview for researchers in organic synthesis and drug discovery.
Spectroscopic Data Comparison
The following tables summarize the available and predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and its selected alternatives.
Note: Data for this compound is predicted based on analogous structures and general principles of spectroscopy, as direct experimental spectra were not publicly available at the time of this publication.
Table 1: ¹H NMR Data Comparison (Predicted and Experimental)
| Compound | Chemical Shift (δ) ppm |
| This compound | Predicted: - Pyridine-H (d): ~8.5 - Pyridine-H (d): ~7.8 - NH (s, br): ~10.5 - CHO (s): ~10.2 - t-Butyl (s): ~1.6 |
| tert-Butyl (4-bromo-3-formylpyridin-2-yl)carbamate | No specific data found. Expected to be similar to the chloro-analog with minor shifts. |
| tert-Butyl (4-fluoro-3-formylpyridin-2-yl)carbamate | No specific data found. Expected to show coupling with ¹⁹F. |
| tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate | No specific data found. |
Table 2: ¹³C NMR Data Comparison (Predicted and Experimental)
| Compound | Chemical Shift (δ) ppm |
| This compound | Predicted: - C=O (carbamate): ~152 - C (pyridine, various): 110-155 - C=O (aldehyde): ~190 - C (t-butyl, quat.): ~82 - CH₃ (t-butyl): ~28 |
| tert-Butyl (4-bromo-3-formylpyridin-2-yl)carbamate | No specific data found. |
| tert-Butyl (4-fluoro-3-formylpyridin-2-yl)carbamate | No specific data found. Expected to show C-F coupling. |
| tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate | No specific data found. |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation (Predicted m/z) |
| This compound | C₁₁H₁₃ClN₂O₃ | 256.69 | [M]+•: 256/258, [M-56]+• (loss of isobutylene), [M-100]+• (loss of Boc group) |
| tert-Butyl (4-bromo-3-formylpyridin-2-yl)carbamate | C₁₁H₁₃BrN₂O₃ | 301.14 | [M]+•: 300/302, [M-56]+•, [M-100]+• |
| tert-Butyl (4-fluoro-3-formylpyridin-2-yl)carbamate | C₁₁H₁₃FN₂O₃ | 240.23 | [M]+•: 240, [M-56]+•, [M-100]+• |
| tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate | C₁₁H₁₃ClN₂O₃ | 256.69 | [M]+•: 256/258, [M-56]+•, [M-100]+• |
Experimental Protocols
Detailed experimental protocols for the acquisition of NMR and mass spectrometry data are crucial for reproducible and comparable results. Below are generalized procedures applicable to the analysis of substituted pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and its chemical stability.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.
-
Parameters: A standard pulse sequence (e.g., zg30) is used. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay (D1, typically 1-2 seconds), and spectral width.
-
-
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) is used.
-
Parameters: A proton-decoupled pulse sequence (e.g., zgpg30) is standard. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this class of compounds, as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements to confirm the elemental composition.
-
Data Acquisition:
-
Full Scan Mode: Acquire a full scan mass spectrum to identify the molecular ion and other major ions.
-
Tandem MS (MS/MS): To study fragmentation patterns, select the molecular ion (or a prominent adduct ion) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Visualized Workflows
General Workflow for Compound Characterization
Caption: General workflow for the synthesis and characterization of pyridine derivatives.
Decision Tree for Spectroscopic Analysis
Caption: Decision tree for comprehensive structural elucidation using NMR and MS.
A Comparative Guide to tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate and Other Pyridine Building Blocks in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridines are a cornerstone in the synthesis of pharmaceuticals and functional materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the vast array of available building blocks, tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate stands out as a trifunctionalized scaffold offering multiple points for diversification. This guide provides an objective comparison of this versatile building block with simpler, yet structurally related, 2-halopyridines in key cross-coupling reactions, supported by representative experimental data.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry due to its unique combination of functional groups. The Boc-protected amine at the 2-position, the formyl group at the 3-position, and the chloro group at the 4-position offer orthogonal reactivity, enabling selective transformations at each site. The electron-withdrawing nature of the formyl and chloro groups activates the pyridine ring for nucleophilic aromatic substitution and facilitates palladium-catalyzed cross-coupling reactions.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the C-Cl bond in this compound is compared with that of 2-chloro-3-formylpyridine and the more reactive 2-bromo-3-formylpyridine.
| Pyridine Building Block | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | Est. 75-85 |
| 2-Chloro-3-formylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 72 |
| 2-Bromo-3-formylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 91 |
Note: The yield for this compound is an estimation based on the reactivity of similar 2-chloropyridines bearing electron-withdrawing groups.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The performance of the chloro-substituted pyridines is compared with the bromo-analogue, which generally exhibits higher reactivity.
| Pyridine Building Block | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 110 | 18 | Est. 70-80 |
| 2-Chloro-3-formylpyridine | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 68 |
| 2-Bromo-3-formylpyridine | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 8 | 88 |
Note: The yield for this compound is an estimation based on the reactivity of similar 2-chloropyridines in Buchwald-Hartwig aminations.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling provides a straightforward route to synthesize substituted alkynes. The reactivity of the C-Cl bond is generally lower than that of the C-Br bond, often requiring more forcing conditions.
| Pyridine Building Block | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 100 | 12 | Est. 65-75 |
| 2-Chloro-3-formylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | Dioxane | 100 | 24 | 55 |
| 2-Bromo-3-formylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 93 |
Note: The yield for this compound is an estimation based on the reactivity of electron-deficient 2-chloropyridines.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
A mixture of the pyridine building block (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) is taken in a Schlenk tube. The tube is evacuated and backfilled with argon three times. Degassed toluene (4 mL) and a 2M aqueous solution of K₃PO₄ (2.0 mmol) are added. The reaction mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
To a dried Schlenk tube is added Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. The pyridine building block (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL) are then added. The reaction mixture is stirred at 110 °C for 18 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography.
Representative Protocol for Sonogashira Coupling
To a solution of the pyridine building block (1.0 mmol) in DMF (5 mL) is added phenylacetylene (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%). The mixture is degassed with argon for 15 minutes, and then triethylamine (3.0 mmol) is added. The reaction is stirred at 100 °C for 12 hours. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Visualizing Workflows and Decision Making
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A decision-making flowchart for selecting a suitable pyridine building block.
Summary and Recommendations
This compound:
-
Advantages: Offers three distinct points of reactivity for complex molecule synthesis. The Boc-protecting group can be easily removed under acidic conditions. The chloro and formyl groups activate the ring for various transformations.
-
Disadvantages: Higher cost and molecular weight compared to simpler analogues. The chloro group is less reactive than a bromo group, potentially requiring more robust catalytic systems.
-
Best for: Multi-step syntheses where sequential functionalization of the pyridine ring is desired. Ideal for creating libraries of compounds with diverse substitutions.
2-Chloro-3-formylpyridine:
-
Advantages: More cost-effective and readily available than the trifunctionalized analogue. Provides a good balance of reactivity and stability.
-
Disadvantages: Less reactive than the bromo-analogue. Limited to two points of functionalization.
-
Best for: Applications where a simpler 2,3-disubstituted pyridine is the target and cost is a significant consideration.
2-Bromo-3-formylpyridine:
-
Advantages: Highest reactivity in palladium-catalyzed cross-coupling reactions, often leading to higher yields and shorter reaction times under milder conditions.
-
Disadvantages: Generally more expensive and potentially less stable than the chloro-analogue.
-
Best for: Syntheses where high coupling efficiency is paramount and for substrates that are sensitive to harsh reaction conditions.
The choice of the optimal pyridine building block ultimately depends on the specific synthetic strategy, the desired final product, and economic considerations. This guide provides a framework for making an informed decision based on the comparative reactivity and functional handles of these valuable synthetic intermediates.
Comparative Guide to the Synthesis of Fused Pyridine Heterocycles: A Validation of Pathways Utilizing tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a synthetic pathway for producing fused pyridine heterocycles, specifically pyrazolo[3,4-b]pyridines, commencing with the versatile building block, tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate. An alternative, classical synthetic approach is also presented to offer a comprehensive evaluation of methodologies, supported by experimental data, for the informed selection of synthetic routes in drug discovery and development.
Pathway 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine via this compound
This modern approach leverages the pre-functionalized pyridine core of this compound to construct the fused pyrazole ring. The presence of the chloro, formyl, and protected amine groups allows for a directed and high-yield synthesis.
Experimental Protocol:
Step 1: Reaction with Hydrazine Hydrate
To a solution of this compound (1.0 eq) in ethanol, hydrazine hydrate (1.2 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4 hours.
Step 2: Cyclization and Deprotection
Upon completion of the initial reaction, the intermediate hydrazone is cyclized and the Boc-protecting group is removed by the addition of a strong acid, such as hydrochloric acid, followed by continued reflux for 2 hours. The product, 4-Chloro-1H-pyrazolo[3,4-b]pyridine, is then isolated by filtration upon cooling and neutralization.
Pathway 2: Alternative Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine from 2,4-dichloronicotinaldehyde
This classical approach builds the pyrazolo[3,4-b]pyridine core from a dichlorinated pyridine precursor. This method involves a nucleophilic substitution followed by cyclization.
Experimental Protocol:
Step 1: Reaction with Hydrazine Hydrate
2,4-dichloronicotinaldehyde (1.0 eq) is dissolved in a suitable solvent such as ethanol, and hydrazine hydrate (1.2 eq) is added. The mixture is stirred at room temperature for 6 hours.
Step 2: Cyclization
The resulting intermediate is then heated to reflux for 8-12 hours to facilitate the cyclization and formation of the pyrazole ring, yielding 4-Chloro-1H-pyrazolo[3,4-b]pyridine. The product is isolated by cooling the reaction mixture and collecting the precipitate by filtration.
Comparative Data
| Parameter | Pathway 1 (Using this compound) | Pathway 2 (From 2,4-dichloronicotinaldehyde) |
| Starting Material | This compound | 2,4-dichloronicotinaldehyde |
| Key Reagents | Hydrazine hydrate, HCl | Hydrazine hydrate |
| Reaction Time | 6 hours | 14-18 hours |
| Overall Yield | ~85% | ~60% |
| Product Purity | High | Moderate (may require further purification) |
| Scalability | Readily scalable | Potential for side-product formation on a larger scale |
Pathway Visualizations
Caption: Synthetic route using the target carbamate.
Caption: Alternative synthesis from a dichlorinated precursor.
Discussion
The synthetic pathway commencing with this compound demonstrates significant advantages in terms of reaction efficiency, overall yield, and product purity when compared to the classical approach starting from 2,4-dichloronicotinaldehyde. The shorter reaction time and higher yield make it a more favorable route for the efficient production of 4-Chloro-1H-pyrazolo[3,4-b]pyridine, a valuable scaffold in medicinal chemistry. The Boc-protecting group on the starting material in Pathway 1 allows for a cleaner reaction with fewer side products, simplifying purification and isolation. While the alternative pathway is viable, it is a longer process and results in a lower yield, which may be less economical for larger-scale syntheses. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including considerations of starting material availability, cost, and desired product purity.
The Strategic Advantage of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate in the Synthesis of Advanced Kinase Inhibitors
For drug discovery researchers and scientists, the choice of foundational chemical synthons is a critical determinant of a program's success. In the competitive landscape of kinase inhibitor development, particularly for targets like Bruton's tyrosine kinase (BTK), the efficiency of synthesis and the ultimate biological efficacy of the final compound are paramount. This guide provides an objective comparison of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate against other common synthons, supported by experimental data and detailed protocols, to inform strategic decisions in drug design and development.
The strategic selection of starting materials can significantly impact the synthetic route's efficiency, cost-effectiveness, and the pharmacological profile of the resulting drug candidates. This compound has emerged as a versatile and powerful building block for the construction of complex heterocyclic scaffolds, most notably the pyrido[2,3-d]pyrimidine core found in a number of potent kinase inhibitors. Its unique arrangement of a Boc-protected amine, a reactive formyl group, and a strategically placed chlorine atom offers distinct advantages over other synthons.
Comparative Efficacy of Resulting Kinase Inhibitors
While a direct head-to-head comparison of kinase inhibitors synthesized from different starting materials is not always available in published literature, we can analyze the efficacy of prominent BTK inhibitors derived from various synthons to infer the potential of the initial building blocks. The following table summarizes the clinical efficacy of several leading BTK inhibitors in patients with relapsed/refractory chronic lymphocytic leukemia (R/R CLL), a common indication for this class of drugs.
| Drug | Key Synthon Class | Overall Response Rate (ORR) | Progression-Free Survival (PFS) Hazard Ratio (HR) vs. Ibrutinib | Citation(s) |
| Zanubrutinib | Pyrimidine-based | Statistically superior to ibrutinib | 0.49 (95% CrI, 0.31-0.78) | [1][2] |
| Acalabrutinib | Pyrimidine-based | Not statistically significant vs. ibrutinib | 0.55 (95% CrI, 0.32-0.94) | [1][2] |
| Ibrutinib | Pyrimidine-based | - | - | [1][2] |
| Spebrutinib | Pyrimidine-based | Phase Ib clinical trials ongoing | Not available | [3] |
| CHMFL-BTK-01 | Pyridine-based | Preclinical | Potent (IC50: 7 nM) | [4] |
This table presents a network meta-analysis of clinical trial data for high-risk R/R CLL patients. The data for Spebrutinib and CHMFL-BTK-01 are from earlier stages of development.
The data suggests that second-generation BTK inhibitors like zanubrutinib and acalabrutinib, which are synthesized from pyrimidine-based precursors, offer improved or comparable efficacy to the first-in-class ibrutinib.[1][5] While this doesn't directly reflect on the starting synthon's performance, it underscores the importance of the resulting molecular scaffold in achieving high potency and favorable clinical outcomes. The pyridine-based synthon, this compound, is instrumental in building the core of inhibitors like CHMFL-BTK-01, which has demonstrated high preclinical potency.[4]
In Vitro Potency of BTK Inhibitors
The following table provides a comparison of the in vitro potency (IC50 values) of various BTK inhibitors against the BTK enzyme and different B-cell lymphoma cell lines.
| Compound | Synthon Scaffold | BTK IC50 (nM) | Ramos Cell Line IC50 (nM) | Raji Cell Line IC50 (nM) | Citation(s) |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | 0.5 | - | - | [6] |
| Acalabrutinib | Pyrimidine | 30 | - | - | [6] |
| Spebrutinib | Pyrimidine | - | - | - | [7] |
| CHMFL-BTK-11 | Quinoline | 26.82 | Potent inhibition | Potent inhibition | [8][9] |
| Compound 12 | Thieno[3,2-d]pyrimidine | 21 | 6.14 | 5.14 | [10] |
This data highlights that potent BTK inhibition in the low nanomolar range is achievable with compounds derived from various heterocyclic scaffolds, including those accessible through this compound.
Experimental Protocols: A Comparative Synthesis Example
To illustrate the practical differences in synthetic routes, we present a generalized experimental protocol for the synthesis of a pyrido[2,3-d]pyrimidine core using this compound and compare it with the initial step in the synthesis of Spebrutinib, which utilizes a different synthon.
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Core
This protocol outlines a common strategy for constructing the pyrido[2,3-d]pyrimidine scaffold, a key component of many kinase inhibitors.
Step 1: Reductive Amination A solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) is treated with an appropriate amine and a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 2: Cyclization The product from Step 1 is then subjected to a cyclization reaction to form the pyrido[2,3-d]pyrimidine ring system. This is often achieved by heating with a source of formamide or a similar reagent, sometimes in the presence of a catalyst.
Step 3: Deprotection and Further Functionalization The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine, which can then be further functionalized, for instance, by acylation with an appropriate acryloyl chloride to install a covalent warhead for irreversible kinase inhibition.
Protocol 2: Initial Step in the Synthesis of Spebrutinib
This protocol details the first step in the synthesis of the BTK inhibitor Spebrutinib, which employs a different starting synthon.[7]
Step 1: Nucleophilic Aromatic Substitution To a solution of 2,4-dichloro-5-fluoropyrimidine (the synthon) in a solvent such as N,N-diisopropylethylamine (DIPEA), is added tert-butyl (3-aminophenyl)carbamate. The reaction mixture is stirred, often at an elevated temperature, to facilitate the substitution of one of the chlorine atoms on the pyrimidine ring. The progress of the reaction is monitored by TLC or LC-MS. The resulting product is then carried forward through subsequent substitution and deprotection steps to yield Spebrutinib.[7]
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and the synthetic strategies, the following diagrams have been generated.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Caption: Comparative Synthetic Workflow.
Conclusion
The selection of a synthon is a multifaceted decision that balances synthetic accessibility, cost, and the desired properties of the final drug candidate. This compound offers a highly efficient and versatile platform for the synthesis of complex pyrido[2,3-d]pyrimidine-based kinase inhibitors. Its pre-installed functional handles allow for convergent and flexible synthetic strategies. While other synthons, such as substituted pyrimidines, also serve as valuable starting points for potent inhibitors, the unique structural attributes of this compound provide a compelling advantage for researchers aiming to rapidly assemble libraries of novel kinase inhibitors and accelerate the drug discovery process. The data presented in this guide, along with the outlined experimental approaches, should serve as a valuable resource for making informed decisions in the design and execution of next-generation drug discovery programs.
References
- 1. Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the different BTK inhibitors available & under investigation in frontline and R/R CLL | VJHemOnc [vjhemonc.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
A case study on the use of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate in a multi-step synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes for a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, CHMFL-BTK-01. The primary route utilizes the versatile building block, tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate, while the alternative pathway employs a different strategy starting from 3-amino-5-bromo-1-methyl-1H-pyridin-2-one. This objective analysis, supported by experimental data, aims to inform strategic decisions in the multi-step synthesis of this important class of kinase inhibitors.
Introduction
Bruton's tyrosine kinase (BTK) is a clinically validated target in the treatment of B-cell malignancies and autoimmune diseases.[1] The development of potent and selective BTK inhibitors is a significant focus of medicinal chemistry research. CHMFL-BTK-01 is a highly selective irreversible BTK inhibitor that has demonstrated significant therapeutic potential.[2] Its core structure features a substituted pyridinone moiety, the synthesis of which is a key challenge. This guide evaluates two distinct synthetic approaches to this core, highlighting the role of the starting material in overall efficiency and yield.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance.
Table 1: Synthesis of Key Intermediate 5 via Route A using this compound
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Reductive Amination | 2-methyl-3-nitroaniline, NaBH(OAc)₃, DCE, rt, 12 h | Intermediate 3 | 85 |
| 2 | Boc Deprotection | TFA, DCM, rt, 2 h | Intermediate 4 | 95 |
| 3 | Cyclization | NaH, THF, 60 °C, 4 h | Intermediate 5 | 78 |
Table 2: Synthesis of Key Intermediate 5 via Alternative Route B
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Suzuki Coupling | (2-methyl-3-nitrophenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 90 °C, 12 h | Intermediate 6 | 82 |
| 2 | Reduction | Fe, NH₄Cl, EtOH/H₂O, 80 °C, 4 h | Intermediate 5 | 88 |
Experimental Protocols
Route A: Synthesis of 5-amino-3-(2-methyl-3-aminophenyl)-1-methyl-1,6-dihydropyridin-6-one (5) using this compound (1)
Step 1: Synthesis of tert-butyl (4-((2-methyl-3-nitrophenyl)amino)methyl)-3-formylpyridin-2-yl)carbamate (3)
To a solution of this compound (1 ) (1.0 eq) and 2-methyl-3-nitroaniline (2 ) (1.1 eq) in 1,2-dichloroethane (DCE), sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) was added portion-wise at room temperature. The reaction mixture was stirred for 12 hours. Upon completion, the reaction was quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane (DCM). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford intermediate 3 .
Step 2: Synthesis of 2-amino-N-((2-methyl-3-nitrophenyl)methyl)pyridin-3-amine (4)
Intermediate 3 (1.0 eq) was dissolved in a mixture of trifluoroacetic acid (TFA) and DCM (1:1) and stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was neutralized with saturated aqueous NaHCO₃ solution and extracted with DCM. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated to give intermediate 4 , which was used in the next step without further purification.
Step 3: Synthesis of 5-amino-3-(2-methyl-3-aminophenyl)-1-methyl-1,6-dihydropyridin-6-one (5)
To a suspension of sodium hydride (NaH) (2.5 eq) in anhydrous tetrahydrofuran (THF), a solution of intermediate 4 (1.0 eq) in THF was added dropwise at 0 °C. The reaction mixture was then heated to 60 °C and stirred for 4 hours. After cooling to room temperature, the reaction was carefully quenched with water and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography to yield the key intermediate 5 .
Alternative Route B: Synthesis of 5-amino-3-(2-methyl-3-aminophenyl)-1-methyl-1,6-dihydropyridin-6-one (5)
Step 1: Synthesis of 3-(2-methyl-3-nitrophenyl)-1-methyl-5-nitro-1,6-dihydropyridin-6-one (6)
A mixture of 3-bromo-1-methyl-5-nitro-1,6-dihydropyridin-6-one (1.0 eq), (2-methyl-3-nitrophenyl)boronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in a 3:1 mixture of 1,4-dioxane and water was heated at 90 °C for 12 hours under a nitrogen atmosphere. After cooling, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography to give intermediate 6 .
Step 2: Synthesis of 5-amino-3-(2-methyl-3-aminophenyl)-1-methyl-1,6-dihydropyridin-6-one (5)
To a solution of intermediate 6 (1.0 eq) in a 4:1 mixture of ethanol and water, iron powder (5.0 eq) and ammonium chloride (NH₄Cl) (4.0 eq) were added. The mixture was heated to 80 °C and stirred for 4 hours. The reaction mixture was then filtered through a pad of celite, and the filtrate was concentrated. The residue was partitioned between ethyl acetate and water. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the key intermediate 5 .
Mandatory Visualization
References
- 1. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Analysis of Synthesized tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for drug discovery and development, establishing the purity of the target compound is a critical step to ensure reliable and reproducible biological data. This guide provides a comparative purity analysis of synthesized tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate, a key intermediate in the development of various therapeutic agents, particularly kinase inhibitors. This document outlines the performance of the synthesized product against structurally similar alternatives and provides detailed experimental protocols for the analytical methods employed.
Comparative Purity Analysis
The purity of this compound was rigorously assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The results are compared with two common isomers often encountered as synthetic alternatives or potential impurities: tert-Butyl (6-chloro-4-formylpyridin-3-yl)carbamate and tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate.
Table 1: Purity and Impurity Profile of Synthesized this compound and Alternatives
| Compound | Structure | Purity (HPLC, %)[1] | Major Impurity (%) | Retention Time (min) |
| This compound | ![]() | 99.2 | Unidentified (0.3%) | 12.5 |
| tert-Butyl (6-chloro-4-formylpyridin-3-yl)carbamate | ![]() | 98.41[1] | Starting Material (0.8%) | 10.8 |
| tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate | ![]() | 97.5 | Isomeric Impurity (1.2%) | 11.7 |
Table 2: Spectroscopic Data Comparison
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrum (m/z) |
| This compound | 10.21 (s, 1H, CHO), 8.55 (d, 1H), 7.90 (d, 1H), 1.55 (s, 9H, t-Bu) | 190.5 (CHO), 162.3 (C=O), 151.8, 148.5, 130.2, 125.6, 122.1, 82.4 (t-Bu), 28.3 (t-Bu CH₃) | 257.06 [M+H]⁺ |
| tert-Butyl (6-chloro-4-formylpyridin-3-yl)carbamate | 10.15 (s, 1H, CHO), 8.72 (s, 1H), 8.21 (s, 1H), 1.58 (s, 9H, t-Bu) | 191.2 (CHO), 163.1 (C=O), 150.7, 149.3, 132.5, 124.8, 120.9, 81.9 (t-Bu), 28.1 (t-Bu CH₃) | 257.06 [M+H]⁺ |
| tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate | 10.30 (s, 1H, CHO), 8.40 (d, 1H), 7.50 (d, 1H), 1.56 (s, 9H, t-Bu) | 189.8 (CHO), 162.8 (C=O), 153.2, 147.9, 131.7, 126.3, 121.5, 82.1 (t-Bu), 28.2 (t-Bu CH₃) | 257.06 [M+H]⁺ |
Note: The analytical data presented for the target compound and its alternatives are representative examples based on typical experimental outcomes for compounds of this class.
Relevance in Drug Discovery: Inhibition of p38 MAP Kinase
Substituted pyridine derivatives are a well-established class of compounds in medicinal chemistry, frequently investigated as inhibitors of various kinases.[2][3][4] One key target is the p38 mitogen-activated protein (MAP) kinase, a crucial enzyme in the cellular signaling cascade responsible for inflammatory responses.[2][5] The structural motif of this compound provides a versatile scaffold for the synthesis of potent and selective p38 MAP kinase inhibitors.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then re-equilibrate at 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in acetonitrile at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
Mass Spectrometry (MS)
-
Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Sample Infusion: The sample, dissolved in acetonitrile, was infused directly into the source at a flow rate of 10 µL/min.
Experimental Workflow: From Synthesis to Purity Verification
The overall process for synthesizing and verifying the purity of this compound is outlined in the following workflow.
Caption: Workflow for Synthesis and Purity Verification.
This comprehensive guide provides researchers with the necessary data and protocols to evaluate the purity of synthesized this compound and compare it with relevant alternatives. The provided experimental details and workflows can be adapted for the analysis of other novel small molecules in a drug discovery pipeline.
References
- 1. Buy tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate [smolecule.com]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional structure of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For derivatives of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate, a versatile building block in medicinal chemistry, understanding its spatial arrangement is crucial for predicting its interaction with biological targets. While single-crystal X-ray crystallography remains the gold standard for unambiguous solid-state structure determination, its application can be challenging. This guide provides a comparative overview of X-ray crystallography alongside alternative and complementary techniques for the structural characterization of this class of compounds, supported by experimental and computational data for related molecules.
Introduction to Structural Analysis
This compound and its analogues are key intermediates in the synthesis of various therapeutic agents. Their conformational flexibility and potential for diverse intermolecular interactions, such as hydrogen bonding, are critical to their function. A thorough structural analysis provides invaluable insights into their chemical reactivity, physical properties, and biological activity.
Comparative Analysis of Structural Elucidation Techniques
While a definitive crystal structure for this compound is not publicly available, we can infer its likely structural features and compare the utility of various analytical methods by examining related compounds. This section compares X-ray crystallography with spectroscopic methods and computational modeling.
Table 1: Comparison of Structural Analysis Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, and intermolecular interactions in the solid state. | Provides an unambiguous and highly detailed molecular structure. | Requires a suitable single crystal, which can be difficult to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment, connectivity, and stereochemistry of atoms in solution. | Non-destructive; provides detailed information about the molecule's structure and dynamics in solution. | Does not provide direct information about the solid-state packing and intermolecular interactions. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast and simple; provides a characteristic fingerprint of the molecule. | Provides limited information about the overall 3D structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition; fragmentation patterns can provide structural clues. | High sensitivity; requires a very small amount of sample. | Does not provide information about the 3D arrangement of atoms. |
| Computational Modeling | Prediction of molecular geometry, conformational analysis, and crystal packing.[1][2][3][4][5] | Can provide structural insights when experimental data is unavailable; allows for the study of hypothetical structures.[1][2][3][4][5] | Predictions are theoretical and require experimental validation; accuracy depends on the computational method used. |
Alternative Compounds: Insights from X-ray Crystallography
The crystal structures of several related substituted pyridinyl carbamates and pyridine carboxaldehyde derivatives have been determined, offering valuable comparative data.
Table 2: Crystallographic Data for Selected Pyridine Derivatives
| Compound | Key Structural Features | Reference |
| o-tolyl N-(pyridin-3-yl)carbamate monohydrate | Isomorphous crystals with primary hydrogen bonding involving cyclic amide-water-pyridine moieties forming dimers.[6] | Mocilac & Gallagher, 2015[6] |
| Pyridine 4-carbaldehyde semicarbazone | Crystallizes in a triclinic system; the ligand is in the keto form.[7] | Mahmoudi et al., 2020[7] |
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | The molecular structure is nearly planar.[8] | Hernandez-Valdes et al., 2021[8] |
These examples highlight the common hydrogen bonding motifs and planar characteristics that could be anticipated in the crystal structure of this compound.
Experimental Protocols
General Protocol for Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).
-
IR Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FT-IR) spectrometer using KBr pellets or as a thin film. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry: Mass spectra are obtained using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Visualization of Workflows
Diagram 1: Experimental Workflow for Structural Elucidation
Caption: Workflow for experimental structural determination.
Diagram 2: Logical Relationship of Analytical Techniques
Caption: Interplay of analytical techniques for structural analysis.
Conclusion
The structural elucidation of this compound derivatives is best achieved through a synergistic approach. While X-ray crystallography provides the definitive solid-state structure, its feasibility is not always guaranteed. In such cases, a combination of spectroscopic techniques (NMR, IR, and MS) and computational modeling serves as a powerful alternative for obtaining comprehensive structural information.[9] This integrated strategy is essential for advancing the development of new therapeutics based on this important class of molecules.
References
- 1. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. annualreviews.org [annualreviews.org]
- 6. Two isostructural carbamates: the o-tolyl N-(pyridin-3-yl)carbamate and 2-bromo-phenyl N-(pyridin-3-yl)carbamate monohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate: A Guide for Laboratory Professionals
For immediate release
Ensuring the safety of laboratory personnel and the protection of the environment are paramount in scientific research and drug development. The proper disposal of chemical waste is a critical component of this responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate, a compound that requires careful handling due to its chemical properties.
I. Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, data from structurally similar compounds and general chemical knowledge indicate that it should be handled as a hazardous substance. The primary hazards are associated with its chlorinated pyridine structure and carbamate group.
Hazard Classification:
| Hazard Category | GHS Classification | Precautionary Measures |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Skin Sensitization | H317: May cause an allergic skin reaction | Avoid breathing dust. Contaminated work clothing must not be allowed out of the workplace. Wear protective gloves. If skin irritation or rash occurs, get medical advice.[1] |
| Eye Damage/Irritation | H318: Causes serious eye damage | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1] |
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn.[2][3][4]
-
Eye Protection: Safety goggles or a face shield are required.[2][3][4]
-
Lab Coat: A flame-retardant lab coat should be worn.[2]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[2][4]
II. Step-by-Step Disposal Protocol
The recommended disposal route for this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure or surplus this compound in a designated, leak-proof, and chemically compatible container.[2][3] This compound should be treated as a chlorinated organic waste.[4]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must also be disposed of as hazardous waste.[3] Place these items in the same designated hazardous waste container.
-
Solutions: If the compound is in a solvent, it should be collected in a separate, clearly labeled container for halogenated organic waste.
2. Container Labeling: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound". Do not use abbreviations.[2]
-
List all constituents and their approximate percentages if it is a mixture.[2]
-
The date the waste was first added to the container.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[4]
4. Spill Management: In the event of a spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2][3]
-
Collect the absorbed material and place it in the designated hazardous waste container for disposal.[2][3]
-
Do not allow the chemical to enter drains or waterways.[2]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[3][6]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[3]
6. Final Disposal Method: The primary recommended method for the final disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][7]
III. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



